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Formamide water

Cat. No.: B8519257
CAS No.: 56827-75-9
M. Wt: 63.056 g/mol
InChI Key: IYWCBYFJFZCCGV-UHFFFAOYSA-N
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Description

Evolution of Research Perspectives on Formamide-Water Interactions

Initially, water was considered the indispensable solvent for the emergence of life on Earth. However, research has increasingly explored alternative or complementary roles for other solvents, with formamide (B127407) emerging as a key candidate. Early perspectives on formamide in prebiotic chemistry often focused on its ability to act as a solvent that could dissolve organic molecules, similar to water, but without the "Water Paradox" – water's tendency to hydrolyze (break down) nucleic acids and proteins space.comnasa.gov.

Over time, the research perspective evolved from viewing formamide merely as an alternative solvent to recognizing its intrinsic role as a versatile chemical feedstock and reaction medium. Studies have demonstrated that formamide, containing hydrogen, carbon, oxygen, and nitrogen, can serve as a precursor for the abiotic synthesis of essential biomolecules, including nucleobases, amino acids, and sugars, under plausible prebiotic conditions space.comnasa.govtorvergata.itwikipedia.org. This shift highlights formamide's dual function as both a substrate and a solvent in one-pot syntheses, especially under thermal or irradiated conditions and in the presence of various mineral catalysts torvergata.itwikipedia.orgrsc.org.

Furthermore, the understanding of formamide's presence and formation in interstellar environments has broadened its significance beyond terrestrial origins, linking it to astrochemistry and the potential for life elsewhere space.comnasa.govtorvergata.itaanda.orgaanda.orgresearchgate.netacs.org. The evolution of research has thus moved towards a more integrated view, where formamide-water systems are seen as critical model systems for understanding not only prebiotic chemistry but also fundamental biophysical processes and advanced chemical applications.

Significance of Formamide-Water Systems in Diverse Scientific Disciplines

The unique properties of formamide-water mixtures contribute to their importance across various scientific fields.

Formamide plays a crucial role in theories concerning the origin of life on Earth, particularly in the abiotic synthesis of biomolecules. It is the simplest naturally occurring amide and contains all the necessary elements (hydrogen, carbon, oxygen, and nitrogen) for synthesizing biomolecules, with the exception of phosphorus and sulfur torvergata.itwikipedia.org.

Research indicates that formamide can be formed on the primitive Earth through the hydrolysis of hydrogen cyanide (HCN), which itself is derived from hydrogen, carbon, and ammonia (B1221849) space.comnasa.gov. This reaction can be facilitated by radioactive minerals such as monazite, uraninite, and zircon, potentially concentrated in "placers" or small puddles near geothermal hotspots, where high temperatures (above 100°C) and radioactive energy could drive the chemistry space.comnasa.gov.

Under specific conditions, formamide, often in the presence of mineral catalysts like titanium dioxide (TiO₂), montmorillonite (B579905) clays, and iron-containing minerals, promotes the formation of key building blocks of life:

Sugars space.comnasa.gov

Nucleobases (e.g., adenine (B156593), guanine (B1146940), cytosine, thymine) space.comnasa.govtorvergata.itwikipedia.orgnih.gov

Amino acids space.comnasa.govwikipedia.org

These reactions can occur in a "one-pot" chemistry, meaning multiple precursors can be formed from formamide in a single reaction system wikipedia.org. Formamide also facilitates the phosphorylation of nucleosides to nucleotides and the non-enzymatic polymerization of cyclic purine (B94841) nucleotides into RNA oligomers, even in the presence of formamide itself torvergata.itwikipedia.org.

Table 1: Prebiotic Compounds Synthesized from Formamide

Prebiotic Compound ClassSpecific Examples (if available)Catalysts/ConditionsReferences
SugarsNot specifiedRadioactive minerals, heat, various minerals space.comnasa.gov
NucleobasesAdenine, Guanine, Cytosine, ThymineLimestone, kaolin, silica (B1680970), alumina (B75360), zeolite, TiO₂, UV radiation, heat torvergata.itwikipedia.orgnih.gov
Amino AcidsNot specifiedRadioactive minerals, heat, various minerals space.comnasa.gov
NucleotidesFrom nucleosidesPhosphate (B84403) minerals, formamide as medium wikipedia.org
RNA OligomersFrom cyclic purine nucleotidesFormamide as medium torvergata.it

Formamide is widely detected in various extraterrestrial environments, including star-forming regions within interstellar clouds, comets, and the interstellar medium itself space.comnasa.govtorvergata.itwikipedia.orgpopularmechanics.com. Its ubiquity in space suggests that the molecular ingredients for life could be widely distributed throughout the universe popularmechanics.com.

The formation of formamide in the interstellar medium (ISM) is a subject of active research. It can be formed from the combination of hydrogen cyanide (HCN) and water (H₂O), two of the most abundant three-atom compounds in the interstellar environment torvergata.itnih.gov. Theoretical and experimental studies have explored several formation pathways:

Proton irradiation of gas mixtures like methane (B114726) and nitrogen torvergata.it.

Ultraviolet irradiation of ice mixtures containing HCN, H₂O, and ammonia (NH₃) torvergata.it.

Pyrolysis of mixtures of carbon monoxide (CO), NH₃, and H₂O torvergata.it.

Photolysis of ices torvergata.it.

Reaction of CN radicals with water molecules on amorphous ice surfaces : Water ice is not merely an inert support but actively participates, catalyzing hydrogen transfer processes and serving as a reservoir of hydroxyl (OH) radicals, which are formed when cosmic rays partially decompose water ice aanda.orgaanda.orgresearchgate.netacs.orgresearchgate.net. The reaction of CN with water ice can lead to formamide formation, while HCN reaction with water ice typically faces high energy barriers aanda.orgacs.org.

Table 2: Formamide Formation Pathways in Interstellar Medium

ReactantsConditions/CatalystsRole of Water IceReferences
HCN + H₂OVarious (e.g., radiolysis, mineral presence)Can be a reactant; damaged water ice can catalyze space.comnasa.govaanda.org
Methane + NitrogenProton irradiationNot directly involved in this specific pathway torvergata.it
HCN + H₂O + NH₃UV irradiationReactant in ice mixture torvergata.it
CO + NH₃ + H₂OPyrolysisReactant torvergata.it
CN radical + Water iceInterstellar ice conditionsCatalyzes H transfer, provides OH radicals aanda.orgaanda.orgresearchgate.netacs.orgresearchgate.net
NH₂ + HCO radicalsWater-rich amorphous icesIce surface influences radical orientation acs.org

Formamide's structural similarity to a peptide linkage (containing the -CO-NH- sequence) makes formamide-water mixtures an excellent simplified model system for investigating the solvation dynamics of peptide bonds in biophysical processes acs.orgacs.orgaanda.org. Its complete miscibility with water and its ability to form extensive hydrogen bonding networks allow researchers to study fundamental aspects of hydrogen bonding dynamics, which are crucial for various biophysical phenomena acs.orgacs.org.

Studies using techniques like linear and femtosecond infrared spectroscopies have provided insights into the molecular-level homogeneity and dynamics within formamide-water solutions acs.org. Formamide's "water-like" behavior, where its reorientational dynamics can be "slaved" to that of water, offers rare experimental evidence of a solute whose motion is entirely dictated by the solvent acs.org. This characteristic is particularly relevant for understanding conformational fluctuations of proteins, which are often controlled by the dynamics of surrounding water acs.org. Furthermore, formamide is used as an RNA stabilizer in gel electrophoresis by deionizing RNA and in capillary electrophoresis for stabilizing denatured DNA strands wikipedia.org.

Formamide is a colorless liquid that is miscible with water and serves as a solvent for numerous ionic compounds, resins, and plasticizers wikipedia.orgebi.ac.uk. Its solvent properties are particularly valuable in advanced chemical processes.

Compared to water, formamide is considered a less cohesive and less hydrogen-bond acidic solvent, while possessing similar hydrogen-bond basicity and dipolarity/polarizability ebi.ac.uk. Its higher cohesion, dipolarity/polarizability, and hydrogen-bonding capability, relative to other organic solvents, make it a useful base solvent for forming biphasic partition systems ebi.ac.uk. These systems offer a complementary approach to water-based partition systems, especially for compounds that are virtually insoluble or unstable in water, aiding in sample preparation and the determination of compound descriptors ebi.ac.uk.

Formamide is also industrially significant as a chemical feedstock for manufacturing sulfa drugs, other pharmaceuticals, herbicides, pesticides, and hydrocyanic acid wikipedia.orgebi.ac.uk. It has applications as a softener for paper and fiber wikipedia.org. Its high boiling point (210 °C) compared to water enables chemical syntheses over a broader temperature range wikipedia.org.

The hydrolysis of formamide in water is a well-studied reaction, serving as a reference to quantify the efficiency of proteolytic enzymes capes.gov.brresearchgate.net. This reaction typically involves two steps: hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer capes.gov.brresearchgate.net. Molecular dynamics simulations and quantum chemical calculations have been employed to understand the reaction mechanisms and the structure of intermediates in aqueous solution capes.gov.brresearchgate.netscirp.org.

Table 3: Comparative Solvent Properties of Formamide and Water

PropertyFormamideWaterReferences
Miscibility with WaterComplete miscibilityN/A acs.orgacs.orgwikipedia.org
Hydrogen Bonding NetworkThree-dimensional, akin to waterExtensive tetrahedral network acs.orgacs.org
CohesionLess cohesive than waterStrong self-association ebi.ac.uk
Hydrogen-bond AcidityLess acidic than waterStrong ebi.ac.uk
Hydrogen-bond BasicitySimilar to waterSimilar to formamide ebi.ac.uk
Dipolarity/PolarizabilitySimilar to waterSimilar to formamide ebi.ac.uk
Boiling Point210 °C100 °C wikipedia.orgwikipedia.org
Role as SolventFor ionic compounds, resins, plasticizers"Universal solvent" for polar substances wikipedia.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5NO2 B8519257 Formamide water CAS No. 56827-75-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56827-75-9

Molecular Formula

CH5NO2

Molecular Weight

63.056 g/mol

IUPAC Name

formamide;hydrate

InChI

InChI=1S/CH3NO.H2O/c2-1-3;/h1H,(H2,2,3);1H2

InChI Key

IYWCBYFJFZCCGV-UHFFFAOYSA-N

Canonical SMILES

C(=O)N.O

Origin of Product

United States

Theoretical and Computational Investigations of Formamide Water Systems

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are employed to study small clusters of formamide (B127407) and water molecules with high accuracy. These calculations provide detailed information about the electronic structure, geometries, and interaction energies of these systems, forming the basis for understanding more complex phenomena in the liquid phase.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing the fundamental interactions between formamide and water. aip.org Studies employing methods such as the Hartree-Fock (HF) Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) have provided deep insights into the nature of these interactions. aip.orgresearchgate.netaxborotnoma.uzbohrium.comresearcher.lifeacs.org

Early research focused on optimizing the structures of 1:1 formamide-water complexes. These calculations revealed that the most stable configuration is a cyclic, doubly hydrogen-bonded structure. aip.orgaip.org In this arrangement, one hydrogen from the amino group of formamide donates a hydrogen bond to the water oxygen, while the water molecule donates a hydrogen bond to the carbonyl oxygen of formamide.

The choice of basis set is crucial in these calculations. Studies have shown that using basis sets of double-zeta quality with added polarization functions (e.g., DZ+P) is necessary for accurate predictions. aip.org The inclusion of polarization functions typically decreases the calculated binding energy by 2–4 kcal/mol compared to simpler basis sets. aip.org Conversely, accounting for electron correlation, often through MP2, increases the binding energy by approximately 1 kcal/mol, highlighting the importance of both effects for quantitative accuracy. aip.org The basis set superposition error (BSSE), an artifact of using finite basis sets, has also been investigated and taken into account in high-accuracy studies.

Calculations on dihydrated formamide (a 1:2 complex) have indicated a small but non-negligible three-body contribution to the total binding energy, suggesting that the interactions are not perfectly pairwise additive. aip.org More recent work has explored the effects of water on the decomposition pathways of formamide, finding that water can act as a bifunctional catalyst, significantly lowering the energy barriers for reactions like dehydration to produce hydrogen cyanide. nih.gov

Table 1: Calculated Interaction Energies for Formamide-Water Complexes This table presents a summary of interaction energies calculated using different ab initio methods and basis sets for the 1:1 formamide-water complex.

Method/Basis SetInteraction Energy (kcal/mol)Key Finding
SCF/DZ+P-10 to -12Shows strong hydrogen bonding.
MP2/DZ+P-11 to -13Electron correlation increases binding energy. aip.org
CCSD(T)/CBS~-11.5High-accuracy benchmark calculation. nih.gov

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate alternative to traditional ab initio methods for studying molecular systems. academie-sciences.frnih.govacs.orgufba.br It is widely applied to investigate the structure and energetics of formamide-water aggregates, from simple dimers to larger clusters. researchgate.netaxborotnoma.uzbohrium.comresearcher.life Hybrid functionals, such as the popular B3LYP, have been shown to provide reliable results for the geometries and vibrational frequencies of these hydrogen-bonded systems. acs.orgnih.gov

DFT calculations confirm the findings of ab initio methods that cyclic structures are the most stable for small formamide-water clusters. researchgate.net These studies have been extended to explore how the presence of water molecules affects the electronic structure of the formamide molecule itself. The interaction with water can lead to changes in bond lengths and charge distributions within the formamide molecule. researchgate.net

Analyses based on the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory, often applied to DFT results, have provided further details on the nature of the hydrogen bonds. researchgate.net These analyses reveal that the electrostatic interaction between formamide and water is the dominant attractive force. researchgate.net However, an increase in the resonance of the planar formamide molecule upon the addition of water molecules suggests that the hydrogen bonds also possess some degree of covalent character. researchgate.net DFT has also been combined with continuum solvent models to understand how the bulk solvent environment influences the properties of specific formamide-water complexes. nih.gov

The potential energy surface (PES) of the formamide-water system describes the energy of the complex as a function of its geometry. Theoretical studies have shown that this surface is remarkably flat, meaning that significant changes in the relative orientation of the two molecules can occur with only small energy penalties. aip.org

Computational explorations of the PES for the 1:1 complex have identified at least three distinct energy minima. aip.org The global minimum corresponds to the cyclic, doubly hydrogen-bonded structure. aip.org Two other local minima correspond to open or linear complexes, where only a single hydrogen bond is formed. aip.org

The flatness of the PES is significant because it implies that in a liquid environment, the system is not locked into a single configuration but can easily transition between different structures. aip.org Furthermore, even small perturbations, such as those from a surrounding solvent, could cause significant changes in the preferred geometry. aip.orgaip.org For instance, studies using a polarizable continuum model to simulate a solvent environment found that while binding to the carbonyl oxygen and the amino group are energetically similar in the gas phase, binding to the carbonyl oxygen becomes more favorable in solution. aip.org This highlights the critical role of the environment in modulating the conformational preferences of the formamide-water interaction.

Molecular Dynamics (MD) Simulations of Formamide-Water Mixtures

While quantum chemical calculations provide precise information on small, isolated clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules in the liquid state. nih.gov By solving Newton's equations of motion for a system containing hundreds or thousands of formamide and water molecules, MD simulations provide a dynamic picture of the mixture's structure and properties over time. aip.orgaip.org

MD simulations have been performed for formamide-water mixtures across the entire concentration range, from pure water to pure formamide. aip.orgacs.org These simulations reveal that formamide and water are miscible at the molecular level, forming an interconnected, common hydrogen bond network. aip.orgnih.govresearchgate.net Water molecules can substitute formamide molecules within the existing hydrogen bond structure and vice-versa. researchgate.net

Dynamical properties have also been extensively studied. aip.org The lifetimes of hydrogen bonds between all species (water-water, formamide-formamide, and water-formamide) are found to increase as the formamide concentration rises. aip.orgnih.govaip.org The lifetimes of water-water hydrogen bonds show the most significant variation, supporting the idea of an enhanced local water structure. aip.orgnih.gov Rotational and librational motions of the molecules are primarily governed by hydrogen bonding, whereas translational diffusion is more dependent on the spatial arrangement and packing of the molecules in the mixture. aip.orgaip.org

The primary tool for analyzing the local structure in MD simulations is the site-site radial distribution function (RDF), denoted as g(r). The RDF describes the probability of finding an atom of type 'b' at a distance 'r' from an atom of type 'a', relative to a random distribution. aip.org Peaks in the g(r) plot indicate preferred coordination distances.

For water-water interactions within the mixture, the RDFs for oxygen-oxygen (gOO(r)), oxygen-hydrogen (gOH(r)), and hydrogen-hydrogen (gHH(r)) pairs show that the characteristic structure of liquid water is largely maintained. aip.org The first peak in gOO(r), corresponding to the first solvation shell, remains at a similar distance as in pure water. An interesting feature observed in many aqueous mixtures is that the height of this first peak increases as water becomes more dilute, which reflects local concentration variations rather than increased ordering. aip.org

Table 2: Key Radial Distribution Function Peaks in Formamide-Water Mixtures This table summarizes typical positions of the first significant peak in various site-site RDFs from MD simulations, indicating the most probable distance for hydrogen bonding and local coordination.

Atom Pair (a-b)First Peak Position (Å)Structural Interpretation
Water O - Water O~2.8First solvation shell of water molecules. aip.org
Water O - Water H~1.9Hydrogen bond distance in water-water pairs. aip.org
Formamide O - Water H~1.8-1.9H-bond between formamide C=O and water. aip.org
Formamide N-H - Water O~2.0H-bond between formamide N-H and water. aip.org

Structural and Dynamical Properties of Liquid Mixtures

Hydrogen Bonding Network Topology and Dynamics

The intricate network of hydrogen bonds in formamide-water mixtures has been a subject of significant theoretical interest, with studies employing molecular dynamics simulations and neutron diffraction measurements to elucidate its structure. Research indicates that formamide-water mixtures exhibit an extended hydrogen-bonded network structure across all concentrations. Unlike some binary solvent systems that show distinct clustering of components, formamide-water mixtures are characterized by their microscopic homogeneity.

A key finding is that the average number of hydrogen-bonded neighbors for both water and formamide molecules does not change significantly with varying formamide mole fraction. researchgate.net This suggests a well-integrated network where molecules of both species readily participate in hydrogen bonding with each other, forming a continuous, percolating network. researchgate.net The composition of cyclic entities within this network is very close to ideal, further supporting the notion of a microscopically homogeneous system.

In pure liquid formamide, the hydrogen bond network is also extensive, a property it shares with water. aip.orgresearchgate.net However, the topology of this network is significantly different from that of water. aip.orgnih.gov While water is known for its tetrahedral hydrogen-bonding arrangement, liquid formamide's network topology is distinct, with a broader ring size distribution that peaks around 11-membered rings. aip.orgnih.gov When mixed, a common hydrogen bond network is formed through the substitution of formamide molecules by water in the existing hydrogen bonds. aip.orgnih.gov

Table 1: Hydrogen Bonding Characteristics in Formamide-Water Systems

Property Observation Source(s)
Network Structure Extended, percolating hydrogen-bonded network at all concentrations. researchgate.net
Microscopic Homogeneity The system is microscopically homogeneous with a nearly ideal composition of cyclic entities.
Coordination Number The average number of hydrogen-bonded neighbors remains relatively constant across different formamide mole fractions. researchgate.net
Pure Formamide Network Exhibits a continuous hydrogen-bonded network with a different topology from water, characterized by a broad ring size distribution. aip.orgnih.gov
Hydrogen Bond Dynamics Hydrogen bond lifetimes increase with increasing formamide concentration, particularly for water-water bonds. aip.orgnih.gov
Solvation Shell Structures and Molecular Orientations

The solvation shell structure in formamide-water mixtures is a critical aspect of their solution chemistry, influencing the behavior of solutes. Computational studies have revealed that in these mixtures, a unified hydrogen bond network is formed, where formamide and water molecules are integrated. aip.orgnih.gov This integration leads to a dynamic exchange and substitution within the solvation shells.

As the concentration of formamide increases, the tetrahedral network characteristic of pure liquid water is progressively disrupted. aip.orgnih.gov However, within the first coordination shell, the local water structure is not only preserved but can even be somewhat enhanced. aip.orgnih.gov This is supported by the observation that the lifetimes of water-water hydrogen bonds increase with higher formamide concentrations. aip.org

The orientation of molecules within the solvation shells is governed by the optimization of hydrogen bonding interactions. In the case of the solvation of cyclic ethers such as 1,4-dioxane (B91453) and various crown ethers in formamide-water mixtures, it has been observed that these molecules are preferentially solvated by formamide. mdpi.com The mole fraction of formamide in the solvation sphere of these cyclic ethers is consistently higher than its mole fraction in the bulk mixture. mdpi.com This preferential solvation by formamide decreases as the size of the cyclic ether ring increases. mdpi.com

The total number of formamide and water molecules in the solvation sphere of these cyclic ethers is dependent on the size of the ether ring, increasing with it, but interestingly, it does not show a dependence on temperature. mdpi.com This indicates a structurally stable primary solvation shell. The enthalpic effect of this preferential solvation is exothermic and becomes less so with increasing temperature. mdpi.com

Table 2: Solvation of Cyclic Ethers in Formamide-Water Mixtures

Solute Preferential Solvating Agent Effect of Ether Ring Size on Solvation Temperature Dependence of Solvation Shell Composition Source
1,4-Dioxane, 12-Crown-4, 15-Crown-5, 18-Crown-6 Formamide The mole fraction of formamide in the solvation sphere decreases with increasing ring size. The total number of solvent molecules in the solvation sphere does not depend on temperature. mdpi.com

Interfacial Phenomena and Liquid-Vapor Interfaces

The liquid-vapor interface of formamide-water mixtures has been investigated using molecular dynamics simulations, providing insights into the molecular arrangements and interactions at the surface. 193.6.1researchgate.net A significant finding is that the surface molecules in these mixtures exhibit strong lateral hydrogen bonding, forming a percolating network across the entire composition range. researchgate.net This strong lateral interaction makes the surface layer more compact compared to the subsequent subsurface layers. researchgate.net

At the interface, formamide and water molecules are well-mixed at the molecular level, and there is no evidence of strong lateral self-association of either component. researchgate.net However, formamide does show a slight tendency to accumulate in the surface layer. researchgate.net Despite this, a percolating network of like molecules (i.e., formamide-formamide or water-water) is not observed at the surface, even when one component is in large excess. researchgate.net This highlights the dominance of formamide-water hydrogen bonding in the interfacial structure.

The orientation of molecules at the liquid-vapor interface is primarily dictated by the need to maximize hydrogen bonding. researchgate.net Both formamide and water molecules show a preference for aligning parallel to the macroscopic plane of the liquid surface. researchgate.net

The dynamics of the surface molecules are also heavily influenced by the hydrogen bonding between formamide and water. researchgate.net Water molecules have a stabilizing effect on formamide molecules at the surface, while formamide, in turn, tends to immobilize water molecules within the surface layer. researchgate.net This mutual interaction reduces the lateral diffusion of both species during their time at the liquid surface. researchgate.net

Ion Solvation Dynamics in Formamide-Water Media

The solvation of ions in formamide-water mixtures is a complex process characterized by preferential solvation and altered microdynamics. Molecular dynamics simulations have shown that cations are preferentially solvated by formamide, even at low formamide concentrations in the mixture. aip.org This formation of a specific cation-solvent shell leads to a significant change in the ion's microdynamics compared to its behavior in either pure solvent. aip.org

The strong hydrogen-bonding capabilities of formamide, both as a donor and an acceptor, play a crucial role in its interaction with ions. aip.org The dynamics of ion transport and solvation in formamide are influenced by the intermolecular vibration (libration) band of formamide, which is typically observed in the 100–200 cm⁻¹ range. aip.org This librational motion is a key factor in determining both the ionic conductivity and the ultrafast polar solvent response in formamide. aip.org

Theoretical models have been successfully applied to calculate the limiting ionic conductivity of unipositive ions in formamide at various temperatures, with results showing good agreement with experimental data. aip.org These models can also predict the temperature dependence of the total ionic conductivity of uni-univalent electrolytes in formamide. aip.org

Recent studies have also explored the use of formamide as a plasticizer for polyelectrolyte complexes (PECs), comparing its effects to that of water. acs.org Interestingly, the lifetimes of charge pairs within a PEC solvated with formamide were found to be similar to those in a water-solvated PEC (around 1 ns), despite the differences in their dielectric constants. acs.org This suggests that the ion transport dynamics are comparable in both solvent environments for this specific system. acs.org

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful computational tools for studying chemical processes in condensed phases, including formamide-water systems. nih.govnih.gov These approaches combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., reacting molecules) with the computational efficiency of molecular mechanics (MM) for the surrounding environment (e.g., solvent molecules). nih.govnih.gov This dual-level approach allows for the investigation of complex phenomena such as chemical reactions in solution. nih.gov

In the context of formamide-water systems, QM/MM simulations can be employed to study reaction mechanisms, such as the hydrolysis of formamide. nih.gov For instance, in studying formamide hydrolysis, the formamide molecule and a few explicitly included water molecules forming the first solvation shell can be treated with QM methods (like density functional theory), while the rest of the bulk water is described by an MM force field. nih.gov This setup allows for an accurate description of the electronic rearrangements during the reaction while still accounting for the influence of the solvent environment.

The interaction between the QM and MM regions is a critical aspect of QM/MM simulations. nih.gov This typically involves electrostatic interactions between the QM electron density and the MM partial charges, as well as van der Waals terms. researchgate.net More advanced QM/MM methods may also include polarizable force fields for the MM region to better capture the electronic response of the environment to changes in the QM region. nih.gov

For dynamic processes like proton transfer in aqueous systems, which can be analogous to reactions in formamide-water, adaptive QM/MM methods have been developed. rsc.org These methods allow for the on-the-fly redefinition of the QM and MM regions as the chemical bonding changes, which is essential for accurately simulating such dynamic events. rsc.org

Computational Approaches to Reaction Mechanisms and Kinetics

Potential Energy Surface Exploration and Transition State Analysis

The study of chemical reaction mechanisms and kinetics in formamide-water systems heavily relies on the computational exploration of potential energy surfaces (PES). wayne.edu A PES is a mathematical representation of a system's energy as a function of its geometry, and it provides a theoretical framework for understanding molecular structures, reaction pathways, and transition states. wayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent transition states that connect these minima. wayne.edu

For reactions in formamide-water solutions, such as the neutral hydrolysis of formamide, computational methods are used to map out the PES and identify the lowest energy reaction pathway. nih.gov This involves locating the transition state structures, which are critical for determining the reaction rate. wayne.edu The energy difference between the reactants and the transition state gives the activation energy of the reaction.

In the case of formamide hydrolysis in water, ab initio calculations and simulations have been used to investigate the reaction mechanism. nih.gov These studies have shown that the reaction likely proceeds in two steps. The first, and rate-limiting, step is the hydration of the carbonyl group of formamide to form a diol intermediate. nih.gov The transition structure for this step involves two water molecules. nih.gov The second step involves a water-assisted proton transfer from a hydroxyl group to the amino group, which can lead to the formation of a zwitterionic intermediate or directly to the products, ammonia (B1221849) and formic acid. nih.gov The calculated pseudo-first-order kinetic constant for the rate-limiting step at 25°C (3.9x10⁻¹⁰ s⁻¹) is in excellent agreement with experimental data (1.1x10⁻¹⁰ s⁻¹). nih.gov

The presence of catalysts, such as TiO₂, can also be investigated computationally by examining how they alter the PES and lower the activation energy barriers for reactions involving formamide. openbiochemistryjournal.com Molecular dynamics simulations can be used to estimate activation energies for the interaction of formamide and water with catalytic surfaces. openbiochemistryjournal.com For example, the activation energies for water and formamide on a TiO₂ surface have been calculated to be 3.0 kcal/mole and 2.7 kcal/mole, respectively. openbiochemistryjournal.com

Table 3: Calculated Activation Energies for Formamide and Water on Catalytic Surfaces

System Activation Energy of Water (kcal/mole) Activation Energy of Formamide (kcal/mole) Source
Formamide-Water/TiO₂ 3.0 2.7 openbiochemistryjournal.com
Formamide-Water/Pt 2.1 2.9 openbiochemistryjournal.com

Free Energy Calculations for Reaction Pathways

Free energy calculations are a cornerstone of computational chemistry for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions in solution. For the formamide-water system, these calculations map out the energetic landscapes of various reaction pathways, identifying transition states and intermediates to reveal the most favorable routes for formamide's transformation. Techniques such as ab initio molecular dynamics, often combined with enhanced sampling methods like metadynamics, allow for an unbiased exploration of complex reaction networks in the aqueous phase. nih.gov These studies provide critical insights into reactions such as hydrolysis and decomposition, quantifying the catalytic role of water molecules.

Detailed computational investigations have modeled several key reaction pathways for formamide in water, primarily focusing on hydrolysis and water-assisted decomposition.

Formamide Hydrolysis

The neutral hydrolysis of formamide (HCONH₂ + H₂O ⇄ HCOOH + NH₃) is a fundamental reaction, serving as a model for peptide bond cleavage. nih.gov Free energy calculations have shown that the reaction in an aqueous solution is a multi-step process. A widely supported mechanism involves the initial hydration of formamide's carbonyl group to form a diol intermediate, a step that requires the participation of two water molecules in the corresponding transition structure. nih.gov Following the formation of this intermediate, a water-assisted proton transfer from a hydroxyl group to the amino group occurs. This can lead to the formation of a zwitterionic intermediate or directly to the products, formic acid and ammonia. nih.gov

Ab initio molecular dynamics simulations have quantified the free energy barriers for these steps. For instance, the hydrolysis of formamide to formic acid and ammonia in liquid water was found to have a free energy barrier of approximately 35 kcal/mol. nih.gov Another study, using electronic structure calculations with a continuum solvent model, identified the free energies for various transition states and intermediates along the reaction pathway. unex.es

SpeciesDescriptionCalculated Free Energy (ΔG) in kcal/molReference
TS1aFirst Transition State15.42 unex.es
I1aFirst Intermediate4.17 unex.es
TS2aSecond Transition State50.39 unex.es
I2aSecond Intermediate14.84 unex.es
TS3aThird Transition State46.75 unex.es

Water-Catalyzed Decomposition

In the absence of water, formamide decomposition requires significant energy, with reaction barriers in the range of 73-82 kcal/mol for pathways like dehydration, dehydrogenation, and decarbonylation. nih.govresearchgate.net However, computational studies have demonstrated that water molecules act as efficient bifunctional catalysts, dramatically lowering these energy barriers. nih.govacs.org

The dehydration pathway, leading to hydrogen cyanide (HCN) and water, is particularly favored in the presence of water oligomers ((H₂O)n). nih.gov Quantum chemical computations show that with the involvement of just two or three water molecules, the energy barrier for this dehydration reaction drops to approximately 30 kcal/mol. nih.govacs.org Similarly, ab initio simulations of formamide in a box of water molecules revealed that the free energy barrier for decarbonylation (HCONH₂ → CO + NH₃) is about 40 kcal/mol, significantly lower than the gas-phase barrier. nih.gov

Reaction PathwayConditionEnergy Barrier (kcal/mol)Reference
Decomposition (General)Uncatalyzed (Gas Phase)73 - 82 nih.govresearchgate.net
Dehydration (to HCN + H₂O)Water-Assisted (2-3 H₂O molecules)~30 nih.gov
Decarbonylation (to CO + NH₃)Aqueous Solution40 nih.gov
Hydrolysis (to HCOOH + NH₃)Aqueous Solution35 nih.gov

These theoretical and computational investigations underscore the profound effect of the aqueous environment on formamide's reactivity. By calculating the free energy landscapes, researchers can quantitatively compare the viability of different reaction channels, confirming that water is not merely a passive solvent but an active participant that catalyzes and directs the chemical transformation of formamide. nih.govnih.gov

Advanced Spectroscopic Characterization of Formamide Water Interactions

Infrared (IR) and Far-Infrared (FIR) Spectroscopy

IR and FIR spectroscopy are powerful tools for probing the high-frequency intramolecular vibrations and the low-frequency intermolecular motions within the formamide-water system. These methods offer direct insight into the strength and nature of hydrogen bonding.

The interaction between formamide (B127407) and water molecules, primarily through hydrogen bonding, induces noticeable shifts in their characteristic vibrational frequencies. When formamide is introduced into a water matrix, its vibrational bands are altered compared to the pure substance. The C=O stretching mode, which appears around 1700.3 cm⁻¹ in pure amorphous formamide, tends to experience a red-shift (a shift to lower frequency) in polar mixtures like water. aanda.org This shift indicates a weakening of the C=O double bond as the oxygen atom acts as a hydrogen bond acceptor from water molecules.

Similarly, other bands such as the CH bend (around 1388.1 cm⁻¹) and the CN stretch (around 1328.1 cm⁻¹) are also sensitive to the local environment. aanda.org Theoretical calculations on formamide-water complexes have been employed to predict these shifts, demonstrating that the magnitude and direction of the shift depend on the specific geometry of the hydrogen-bonding interaction. researchgate.netresearchgate.net For instance, a cyclic structure where a water molecule donates a hydrogen bond to the formamide oxygen and accepts a hydrogen bond from an amide hydrogen is considered the most stable configuration. aip.org The polarization effect from the surrounding water molecules is a key factor in these frequency shifts. researchgate.net

Vibrational Frequencies of Formamide in Different Environments
Vibrational ModeFrequency in Pure Amorphous Formamide (cm⁻¹)Observed Trend in Water MixtureReference
C=O Stretch1700.3Red-shift aanda.org
NH₂ Scissor1630.4- aanda.org
CH Bend1388.1- aanda.org
CN Stretch1328.1Variable shifts depending on interactions aanda.org

The intensities of bands in the far-infrared (FIR) spectrum are significantly influenced by the dynamics of intermolecular interactions. In hydrogen-bonded liquids like formamide and water, the modulation of hydrogen-bond lengths during molecular vibrations gives rise to an "intermolecular charge flux," where a certain amount of electron density is transferred between the interacting molecules. advanceseng.comrsc.org This charge flux significantly affects the dipole derivatives of the molecular complexes, which in turn governs the IR intensity. rsc.org

Theoretical analyses have shown that this charge flux mechanism is essential for accurately reproducing the observed FIR spectrum of liquid formamide. rsc.org A key difference between formamide and water has been identified: in water, the intermolecular charge flux primarily enhances the molecular translation band. advanceseng.comrsc.org In contrast, for liquid formamide, it is the molecular libration (rotational oscillation) band that is significantly enhanced by this effect. advanceseng.comrsc.org This distinction is attributed to the different geometrical relationships between the hydrogen bonds and the atomic displacements involved in translational versus librational motions for each molecule. rsc.org

Time-resolved infrared spectroscopy provides crucial information on the dynamics of the hydrogen bond network. The lifetime of a vibrational excitation can be linked to the structural fluctuations of the surrounding solvent cage, including the breaking and forming of hydrogen bonds. Ultrafast two-dimensional infrared (2D-IR) spectroscopy on the N-H stretching mode of formamide reveals that the vibrational frequency correlation function decays on multiple timescales. nih.gov

Studies have identified correlation times of approximately 0.24 ps, 0.8 ps, and a much slower 11 ps. nih.gov The faster components are attributed to local fluctuations in the hydrogen bond distance and angle, while the slow 11 ps component is associated with the complete rearrangement of the hydrogen bond structure, i.e., the "structure breaking and making" timescale. nih.gov This is consistent with molecular dynamics simulations, which estimate the hydrogen-bond lifetime in liquid formamide to be in the range of 0.6–1.1 ps. researchgate.net In formamide-water complexes, energy redistribution is exceptionally rapid; vibrational energy from an excited OH stretching mode can transfer to other modes within the complex on a timescale of about 100 fs, a process mediated by the strong coupling across the hydrogen bonds. nih.gov

Raman Spectroscopy and Depolarized Light Scattering

Raman spectroscopy, which detects changes in molecular polarizability during vibrations, offers a complementary perspective on formamide-water interactions, particularly regarding low-frequency intermolecular modes and reorientational dynamics.

Raman spectra of liquid formamide show that molecular interactions, primarily through C=O and N-H groups, lead to the formation of various molecular aggregates such as dimers, trimers, and larger clusters. informahealthcare.com The formation of these different structures, stabilized by hydrogen bonds, results in a complex and often split C=O stretching band in the Raman spectrum, as each type of aggregate has a slightly different vibrational frequency. informahealthcare.com Two-dimensional Raman spectroscopy experiments have confirmed the structured nature of the hydrogen bond network in liquid formamide, which is more ordered than in simple liquids. nih.gov When mixed with water, this network is further modified by the incorporation of water molecules, leading to a complex distribution of intermolecular vibrational modes corresponding to the various hydrogen-bonding configurations between formamide and water. nih.gov

Depolarized light scattering techniques, such as the optical Kerr effect (OKE), measure the relaxation of the collective polarizability anisotropy of the liquid, which is directly related to the reorientational dynamics of the molecules. aip.orgnih.gov In formamide-water mixtures, the formamide molecule has a much larger intrinsic polarizability anisotropy than water, meaning its rotational motion dominates the depolarized light scattering signal. aip.orgacs.org

Molecular dynamics simulations and experimental studies show that the long-time decay of the polarizability anisotropy correlations slows down substantially as the mole fraction of formamide increases. aip.orgnih.gov This relaxation time is found to correlate almost linearly with the average lifetime of the hydrogen bonds in the mixture. nih.gov This suggests that the collective reorientation of molecules, which randomizes the polarizability, is controlled by the relaxation of the underlying hydrogen bond network. nih.gov In dilute aqueous solutions, an exceptional behavior is observed: the reorientational dynamics of formamide molecules become completely "slaved" to the rearrangement of the water network, highlighting how effectively formamide can substitute a water molecule within its hydrogen-bonded structure. acs.orgnih.gov

Two-Dimensional (2D) THz-Raman Spectroscopy for Network Dynamics

Two-dimensional (2D) THz-Raman spectroscopy is an advanced technique designed to probe the low-frequency intermolecular dynamics of hydrogen-bonded liquids. aip.orgnih.gov This method provides direct insight into the collective vibrational modes that arise from the hydrogen-bond network, which are fundamental to the structural and dynamical properties of liquids like water. nih.govpnas.org The technique interrogates these modes on an ultrafast timescale, typically on the order of femtoseconds, allowing for the characterization of network couplings and transient structural inhomogeneities. nih.govpnas.org

In studies of pure liquid water, 2D Raman-THz spectroscopy has been instrumental in exploring the dynamics of the hydrogen-bond network. nih.govpnas.org A key finding from this research is the detection of an "echo" in the 2D response, which indicates the existence of a heterogeneous distribution of local hydrogen-bond network structures. nih.govpnas.org However, this heterogeneity was observed to persist for only a very short timescale of about 100 femtoseconds, suggesting that the local structures are extremely transient and rapidly interconverting. nih.gov

While direct experimental 2D THz-Raman studies on formamide-water mixtures are not yet prevalent in the literature, the technique holds significant promise for elucidating the complex network dynamics in these solutions. Formamide is known to be a strong hydrogen-bond donor and acceptor, capable of integrating into and disrupting the native water structure. Molecular dynamics simulations have already been employed to investigate the intermolecular polarizability dynamics of aqueous formamide solutions, laying the theoretical groundwork for interpreting potential spectroscopic results. acs.org

Applying 2D THz-Raman spectroscopy to the formamide-water system would allow researchers to directly observe how the introduction of formamide molecules influences the collective intermolecular modes of water. It could reveal the timescale of formamide-water hydrogen bond rearrangements, the degree of structural heterogeneity induced by the solute, and the coupling between formamide's own low-frequency modes and the collective network modes of the surrounding water. Such an investigation would provide unprecedented, direct insight into the microscopic dynamics governing the properties of this fundamental biological and chemical mixture. aip.orguzh.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Solvation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solvation of formamide in water at a molecular level. It provides detailed information on hydrogen bonding, structural changes, and the energetic barriers of dynamic processes.

Studies utilizing temperature-dependent 1H NMR have precisely measured the Gibbs free energy of activation (ΔG‡298) for the hindered internal rotation around the C–N amide bond. researchgate.netacs.org This rotational barrier is sensitive to the molecular environment because solvation affects the electronic structure of the amide group. In aqueous solutions, the formation of hydrogen bonds between water and formamide's carbonyl oxygen and amine protons increases the double-bond character of the C–N bond. This strengthening of the bond results in a significantly higher rotational barrier in water compared to the gas phase, a finding that is in excellent agreement with computational models. acs.org The table below summarizes the experimentally determined rotational barriers in different environments.

Gibbs Free Energy of Activation (ΔG‡298) for Formamide C–N Internal Rotation in Various Solvents researchgate.netacs.org
Solvent/PhaseΔG‡298 (kcal/mol)
Water18.2 (±0.1)
Neat Liquid18.0 (±0.1)
Dimethyl Sulfoxide-d617.8 (±0.1)
Tetrachloroethane-d217.2 (±0.1)
Gas Phase16.0 (±0.1)

Furthermore, NMR chemical shifts of formamide's protons are highly sensitive to solvation and hydrogen bonding. researchgate.net The formation of hydrogen bonds with water molecules leads to an increase in the 1H chemical shifts of the amine protons. researchgate.net This deshielding effect is a direct consequence of the electron density being pulled away from the protons as they participate in hydrogen bonding with water's oxygen atoms. In contrast, the chemical shift of the formyl proton (the proton attached to the carbon) is observed to be much less sensitive to these interactions. researchgate.net

Computational and experimental studies have also examined the impact of hydrogen bonding on the NMR shielding tensors of the carbon, nitrogen, and oxygen atoms in formamide. acs.org These investigations confirm that the changes in the electronic environment upon solvation are significant and can be understood by comparing experimental data with quantum chemical calculations of formamide monomers and hydrogen-bonded clusters. acs.orgacs.org

Reaction Mechanisms and Catalysis in Formamide Water Environments

Neutral Hydrolysis of Formamide (B127407) in Aqueous Solution

The neutral, or water-catalyzed, hydrolysis of formamide into formic acid and ammonia (B1221849) is a fundamental chemical reaction. Despite its apparent simplicity, the mechanism has been the subject of considerable theoretical and experimental investigation due to its relevance as a model for peptide bond hydrolysis.

The neutral hydrolysis of formamide is understood to proceed through two primary competing mechanisms: a stepwise pathway and a concerted pathway. scielo.br

The stepwise mechanism involves the initial formation of a tetrahedral intermediate. scielo.brresearchgate.net In the most favored version of this pathway, the reaction begins with the hydration of the formamide's carbonyl group to form a diol intermediate. nih.gov This is followed by a water-assisted proton transfer from one of the hydroxyl groups to the amino group. nih.gov This step can lead to either the formation of a zwitterionic intermediate or the direct dissociation into the final products, formic acid and ammonia. nih.gov Computational studies consistently suggest that the stepwise mechanism, particularly the initial formation of the tetrahedral intermediate, has the lowest activation barrier and is therefore the more likely pathway. scielo.brresearchgate.net

The concerted mechanism , in contrast, involves the direct elimination of ammonia without the formation of a stable intermediate. scielo.br In this pathway, the nucleophilic attack by a water molecule and the cleavage of the carbon-nitrogen bond occur in a single transition state. Theoretical calculations have generally shown this pathway to have a higher activation energy barrier compared to the stepwise route, making it less favorable. scielo.br For instance, one study calculated the activation free energy for the concerted mechanism to be 48.1 kcal/mol, which was higher than the 45.7 kcal/mol calculated for the stepwise mechanism under the same conditions. scielo.br

The accurate modeling of formamide hydrolysis in an aqueous environment is highly dependent on the treatment of the solvent. Water molecules are not merely a passive medium but play an active and crucial role in the reaction mechanism. nih.gov

Theoretical investigations have demonstrated that including explicit water molecules in the calculations is essential for accurately describing the reaction. scielo.brresearchgate.net These explicit molecules participate directly in the transition states, often acting as bifunctional catalysts by forming cyclic structures that facilitate proton transfer. scielo.brnih.gov Studies have modeled the reaction with up to four explicit water molecules, showing that the number of water molecules included significantly impacts the calculated activation barriers. scielo.brresearchgate.net The most favored mechanism is predicted to involve a transition state with two water molecules assisting in the hydration of the carbonyl group to form the initial diol intermediate. nih.gov

In addition to explicit water molecules that represent the first solvation shell, solvent models are used to account for the effect of the bulk solvent. The Polarizable Continuum Model (PCM) is a common approach where the bulk water is treated as a dielectric continuum, which interacts with the reacting molecules. researchgate.netnih.gov This hybrid approach, combining a specific number of explicit water molecules with a continuum model, has been shown to provide results that are in better agreement with experimental data. nih.gov

There is a notable discrepancy in the literature between experimentally determined and theoretically calculated values for the kinetic constants and activation energy barriers of neutral formamide hydrolysis.

Experimental studies have estimated the pseudo-first-order rate constant for the reaction to be 1.1 x 10⁻¹⁰ s⁻¹ at 25°C. scielo.brnih.gov This corresponds to an activation free energy barrier of approximately 31.0 kcal/mol. scielo.brresearchgate.net

However, many high-level ab initio computational studies predict significantly higher activation barriers. For example, calculations at the CCSD(T)/6-311+G(2df,2p)//MP2/6-31G(d) level predict an activation free energy barrier of 48.7 kcal/mol for a stepwise mechanism involving two water molecules. researchgate.net Other theoretical studies have reported barriers in the range of 44 to 45.7 kcal/mol. scielo.br These higher theoretical values have led some researchers to suggest that the true neutral hydrolysis of formamide is kinetically unobservable and that the experimentally measured rate may be an artifact of data fitting in pH-rate profiles. scielo.br

Conversely, some recent and sophisticated computational models have achieved better agreement with experimental data. One study, using a combination of density functional theory, ab initio calculations, and molecular dynamics simulations, predicted a pseudo-first-order kinetic constant of 3.9 x 10⁻¹⁰ s⁻¹, which is in excellent agreement with the experimental value. nih.gov

Reported Activation Energies and Kinetic Constants for Neutral Formamide Hydrolysis
MethodActivation Energy (kcal/mol)Rate Constant (s⁻¹) at 25°CSource
Experimental31.01.1 x 10⁻¹⁰ scielo.brnih.gov
Theoretical (CCSD(T))48.7- researchgate.net
Theoretical (B3LYP)45.7- scielo.br
Theoretical (BLYP)44- scielo.br
Theoretical (DFT/MD)-3.9 x 10⁻¹⁰ nih.gov

Formation of Formamide from Precursors in Water-Containing Systems

Formamide is considered a key molecule in prebiotic chemistry, potentially acting as a precursor to essential biological molecules. pnas.orgnih.gov Its formation from simpler molecules like hydrogen cyanide (HCN) in aqueous environments is a critical area of study.

The primary pathway for formamide synthesis from precursors involves the hydrolysis of hydrogen cyanide (HCN). pnas.orgresearchgate.net Computational studies have explored the reaction between HCN and water in detail. acs.org A significant finding is the proposal of an alternative and competing reaction channel that proceeds via a geminal diol intermediate. acs.orgnih.gov In this alternative pathway, a second water molecule acts as a reactant in a subsequent step of the reaction. acs.org

In the gas phase, this reaction involves high energy barriers. nih.gov However, the presence of water molecules in the liquid phase or on ice surfaces dramatically alters the reaction landscape. pnas.orgnih.gov

In the formation of formamide from HCN, water molecules play multifaceted roles that extend beyond being a simple reactant. acs.orgnih.gov The involvement of a second water molecule has been shown to be crucial, acting either as a catalyst or as a non-participatory "spectator." acs.orgnih.govresearchgate.net

As a catalyst , a second water molecule can drastically reduce the activation energy barriers for the reaction. acs.orgnih.gov This catalytic assistance occurs through a hydrogen relay transport mechanism, where the water molecule facilitates the necessary proton transfers. acs.orgnih.gov This effect is so pronounced that for some steps of the reaction, the energy barrier can be reduced to a level below that of the initial reactants. acs.org The process can involve a hexagonal ring-like transition state where multiple water molecules participate in the proton transfer. pnas.org

The concept of a spectator water molecule has also been introduced. acs.orgnih.gov In this role, the second water molecule is present in the reaction complex but does not actively participate in the bond-forming or bond-breaking processes. This scenario is considered particularly relevant for reactions occurring on rigid surfaces, such as interstellar water-ice grains, where the ice may provide a structural scaffold without being directly involved in the catalytic cycle. acs.orgnih.gov

Influence of Surfaces and Mineral Catalysts on Formamide-Water Reactions

The presence of surfaces, particularly those of mineral catalysts, can significantly alter the reaction pathways and kinetics of chemical processes in formamide-water environments. These surfaces can act as templates, concentrating reactants, and as catalysts that lower the activation energy required for chemical transformations. nih.govnih.govscirp.orgscirp.org This section explores the specific interactions with titanium dioxide and platinum surfaces and their effects on reaction activation energies.

Interaction with Titanium Dioxide (TiO2) and Platinum Surfaces

In prebiotic chemistry, the interaction of formamide and water with mineral surfaces is of great interest. Titanium dioxide (TiO2), particularly in its anatase form, and platinum (Pt) have been studied as exemplary surfaces that can catalyze the formation of biologically relevant molecules from formamide. nih.govopenbiochemistryjournal.com

Molecular dynamics simulations have shown that both formamide and water molecules interact distinctly with TiO2 and Pt surfaces. On the anatase TiO2 surface, formamide can accumulate, and the surface itself acts as a catalytic material, lowering the energy barriers for the formation of intermediate products. nih.govscirp.orgscirp.org Experimental data under dark conditions have shown that formamide adsorption on TiO2 can yield products such as carbon monoxide (CO), hydrogen (H2), ammonia (NH3), and hydrogen cyanide (HCN), with some unreacted formamide and water also present. nih.govscirp.org Theoretical studies on the rutile TiO2 (110) surface suggest that the interaction is primarily covalent, with significant hybridization between formamide orbitals and surface states. rsc.org At higher coverages, dissociative adsorption of formamide becomes more favorable. rsc.org

Platinum surfaces also facilitate reactions and influence the behavior of formamide-water systems. Platinum is a well-known catalyst for a wide variety of reactions where water is a reactant or a spectator. nih.gov In the context of formamide-water mixtures, the Pt surface modifies the diffusion and activation energies of the molecules compared to the bulk solution and to other surfaces like TiO2. nih.govopenbiochemistryjournal.com Studies on the interaction of formamide with platinum clusters show that the molecule can bind to Pt atoms without an energy barrier, which is the initial step in catalytic reactions like hydrogenation. mdpi.com

The primary difference in the interaction lies in how the surfaces affect the mobility and energy state of the molecules. Molecular dynamics simulations comparing the two systems reveal differences in the diffusion activation energies for both formamide and water, indicating distinct surface interaction mechanisms. nih.govopenbiochemistryjournal.com

Activation Energy Modifications in Heterogeneous Systems

Heterogeneous systems, where reactions occur at the interface between different phases (e.g., a liquid formamide-water solution and a solid mineral surface), are crucial for catalysis. The primary role of a catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. mdpi.com Surfaces like TiO2 and platinum are effective in modifying the activation energies for reactions involving formamide and water. nih.govopenbiochemistryjournal.com

Titanium dioxide, for instance, is recognized for its ability to act as a catalytic material that lowers the activation energy needed for the synthesis of more complex molecules from formamide. nih.govscirp.orgscirp.org This catalytic effect is essential in prebiotic scenarios, where it could enable the formation of nucleic bases and other biomolecules under moderate heating conditions. nih.gov The addition of water can sometimes have a combined catalytic effect, further reducing energy barriers for certain decomposition pathways of formamide in the presence of metal oxides like titanium monoxide (TiO). nih.gov

Simulations have provided quantitative data on how these surfaces modify the activation energy for the diffusion of formamide and water, a process fundamental to their ability to react. For pure formamide on a TiO2 surface, the activation energy of diffusion was calculated to be approximately 2.3 kcal/mol. nih.gov In a mixed formamide-water system, the values are slightly altered. A comparative analysis shows that the activation energies for both formamide and water diffusion are different on TiO2 versus platinum surfaces, highlighting the specific catalytic nature of each material. nih.govopenbiochemistryjournal.com

The table below, based on molecular dynamics simulations, presents the calculated activation energies for the diffusion of formamide and water on both anatase TiO2 and platinum surfaces. nih.govopenbiochemistryjournal.com These values demonstrate how the different surfaces modify the energy required for molecular movement, which is a prerequisite for reaction.

In the formamide-water/TiO2 system, water exhibits a higher activation energy for diffusion compared to formamide. nih.govopenbiochemistryjournal.com Conversely, on the platinum surface, water has a significantly lower activation energy than formamide. nih.govopenbiochemistryjournal.com This indicates that on platinum, water is more mobile, while on anatase TiO2, formamide is slightly more mobile. These modifications to the energetic landscape by the mineral surfaces are fundamental to their catalytic role in promoting chemical reactions in a formamide-water environment.

Intermolecular Interactions and Solvation Phenomena in Formamide Water Mixtures

Detailed Analysis of Hydrogen Bonding Networks

The intricate hydrogen bonding networks in formamide-water mixtures are central to their unique properties. These networks involve complex interspecies interactions, cooperative effects, and specific topological characteristics.

Interspecies Hydrogen Bond Strengths and Geometries

In formamide-water mixtures, hydrogen bonds form between formamide-formamide (FA-FA), water-water (W-W), and formamide-water (FA-W) molecules. The global minimum structure for the water-formamide complex is cyclic, with water donating a hydrogen bond to the amide oxygen and accepting one from an amide hydrogen. aip.org Another observed local minimum structure involves water accepting a hydrogen bond from the amide NH on the CH side of the amide. aip.org

Molecular dynamics simulations indicate that the average number of hydrogen-bonded neighbors in water-formamide mixtures does not significantly change with formamide (B127407) mole fraction. researchgate.net Neutron diffraction measurements and molecular dynamics simulations have shown that the mean O…N and O…H hydrogen bond distances in liquid formamide are approximately 2.9 Å and 1.9 Å, respectively, with an average of four hydrogen bonds per molecule. researchgate.net

The hydrogen bond lengths in complexes like formamide-water and formamide-(HO) are consistent with O-H···O=C interactions being among the strongest, with lengths typically ranging from 1.7813-1.8538 Å. researchgate.net

Cooperative Effects in Hydrogen Bond Formation

Hydrogen bond cooperativity, where the strength of a hydrogen bond is influenced by neighboring molecules, is a significant phenomenon in formamide-water mixtures. researchgate.netresearchgate.net Water can enhance cooperative hydrogen bonding effects, which is particularly relevant for protein folding, as it can mediate contacts between peptide groups. uva.es

In formamide-water, an adduct that models water-mediated interactions involving amide linkages, an almost planar three-body sequential cycle is formed. researchgate.netuva.es The two formamide molecules are linked by an N-H···O hydrogen bond on one side, and a water-mediated interaction on the other, involving C=O···H-O and O···H-N hydrogen bonds. researchgate.netuva.es This structure clearly demonstrates the effects of σ and π-cooperative hydrogen bonds. uva.es The analysis of quadrupole coupling effects in this adduct reveals subtle inductive forces linked to cooperative hydrogen bonding, which cause changes in the C=O and C-N bond distances compared to bare formamide. researchgate.netuva.es Specifically, cooperative effects can lead to a shortening of the C-N peptide bond and an enlargement of the C=O bond in formamide. uva.es

Cooperative effects are also observed in the crystal structure of formamide, where hydrogen bond lengths are reduced by 0.12–0.18 Å compared to dimers, and binding energies increase by 50%–60%. aip.org

Topology and Connectivity of Hydrogen Bond Networks

Formamide and water molecules form percolated networks at all concentrations, indicating microscopic homogeneity in their mixtures. researchgate.netacs.org The composition of cyclic entities in these systems is very close to ideal. researchgate.net Molecular dynamics simulations reveal that water molecules progressively substitute formamide molecules in hydrogen bonds, leading to a common, interconnected hydrogen bond network. aip.orgaip.org

While the tetrahedral network of liquid water is gradually lost as formamide concentration increases, the water structure within the first coordination shell is preserved and somewhat enhanced. aip.org At the liquid-vapor interface of formamide-water mixtures, surface molecules form a percolating lateral hydrogen-bonding network, making the surface layer more compact. acs.org This network involves both like and unlike molecules mixing on a molecular scale, with orientational preferences governed by maximizing hydrogen bonds. acs.org

Solute-Solvent Dynamics and Reorientational Motions

The dynamics of formamide-water mixtures provide insights into how water's properties and the presence of formamide influence molecular motions.

Water Reorientational Dynamics in Formamide Mixtures

Water reorientational dynamics in formamide mixtures have been extensively studied. Formamide is considered a "water-like" solvent, and its reorientational motion can be fully coupled to that of the surrounding water, especially in diluted regimes. acs.orgnih.govmdpi.com This "slaving" of solute dynamics to the solvent highlights formamide's exceptional ability to substitute water within its hydrogen bond network. acs.orgresearchgate.netnih.gov

Studies using linear and femtosecond infrared spectroscopies have shown that the vibrational relaxation of the OD stretch (a probe for water dynamics) is negligibly impacted by the addition of formamide, further supporting the mixture's water-like behavior. acs.orgnih.govsnnu.edu.cn However, the reorientational dynamics of the OD stretch slows down with increasing formamide mole fraction (XFA), plateauing beyond XFA > 0.5. acs.orgnih.govsnnu.edu.cn This suggests a correlation between the reorientational time of water and the strength of the hydrogen bond network, likely influenced by the changing dielectric constant of the solution. acs.orgnih.govsnnu.edu.cn

The rotational diffusion and librational motion of solvent molecules in formamide-water mixtures are primarily determined by hydrogen bonding, while translational diffusion and vibrational motion depend largely on spatial solvent arrangements. aip.org

Influence of Formamide on Water's Extended Jump Model

The reorientation of water molecules is often described by an extended jump model (EJM), which posits that water reorientation occurs through large-amplitude angular jumps due to the exchange of hydrogen bond acceptors, with a minor contribution from diffusive reorientation between these exchanges. acs.orgrsc.orgrsc.org This model has successfully explained various spectroscopic findings related to H-bond reorganization on picosecond timescales. acs.org

In the context of formamide-water mixtures, the water-like behavior of formamide suggests that it can influence water's reorientational dynamics in a manner consistent with the EJM. The fact that formamide's rotational relaxation almost coincides with that of water implies that the reorientational mobility of hydration water is largely unaffected by formamide as a solute in dilute solutions. acs.org This suggests that formamide effectively integrates into the water's jump-reorientation mechanism.

The influence of formamide on water's extended jump model is evident in how water's reorientation dynamics are affected by the strength and topology of the hydrogen bond network, which formamide significantly contributes to. The slowing down of water reorientational dynamics at higher formamide concentrations indicates a modification of the jump mechanism, likely due to the altered hydrogen bond environment and increased viscosity. acs.orgnih.govsnnu.edu.cn

Impact of Ionic Species on Solvation Structures and Dynamics

The introduction of ionic species into formamide (PubChem CID: 713)-water (PubChem CID: 962) mixtures significantly alters their intermolecular interactions and solvation phenomena, influencing both the structural organization and dynamic behavior of the solvent molecules. These effects are crucial for understanding various chemical and biological processes where such mixed solvent systems are encountered.

Preferential Solvation and Structural Reorganization

Studies employing molecular dynamics (MD) simulations have provided detailed insights into the preferential solvation of ions in formamide-water mixtures. For instance, in bulk water-formamide mixtures, cations like sodium (Na, PubChem CID: 5360545) are often preferentially solvated by formamide, even when formamide is present in small amounts aip.org. This preferential interaction can lead to a drastic change in the ion's microdynamics compared to pure solvents aip.org.

However, the specific solvation preference can be context-dependent. In reverse micelles containing an equimolar mixture of water and formamide, molecular dynamics simulations indicated a slight preferential solvation of sodium cations (Na) by water, with coordination numbers of approximately 1.84 for water and 1.58 for formamide around Na uba.ar. This contrasts with observations in bulk equimolar mixtures where dilute Na ions are preferentially solvated by formamide uba.ar. This discrepancy highlights the combined effects of ionic concentrations and confinement within the micellar environment on solvation patterns uba.ar.

For other ions, such as Na in aqueous mixtures of simple amides like formamide, N-methylformamide (PubChem CID: 7982), and N,N-dimethylformamide (PubChem CID: 8023), studies using the DO–HO isotope effect on Na nuclear magnetic relaxation showed only small deviations from non-preferential solvation behavior in water + formamide mixtures rsc.org. In water-rich regions, Na is selectively hydrated, but a transition can occur in amide-rich regions where preferential solvation by the amide (e.g., N,N-dimethylformamide) is observed rsc.org.

Anions also play a role in structural reorganization. Infrared (IR) spectroscopic studies on formamide-Na-montmorillonite complexes suggest that formamide reacts with the exchangeable Na cation, and the NH group of formamide forms hydrogen bonds with the clay cambridge.org. Furthermore, for alkali metal ions like lithium (Li, PubChem CID: 2723608) and Na in formamide solutions, vibrational spectroscopic and quantum chemical calculations have shown that both C-N stretch and C-O stretch bands of formamide undergo upshifts in the presence of these metal ions kyushu-u.ac.jp. These observations are consistent with formamide molecules coordinating to Li and Na primarily via the oxygen atom, with a specific configuration where the metal ion and NH group are on the same side of the C-O bond kyushu-u.ac.jp. Proton magnetic resonance studies also indicate that formamide forms hydrogen-bonded complexes with bromide ions (Br, PubChem CID: 25985869) at the two N-H sites, with the hydrogen bond at the trans position to the carbonyl oxygen being favored cdnsciencepub.com.

Impact on Hydrogen Bonding Network and Dynamics

The presence of ionic species significantly perturbs the intricate hydrogen bonding network of formamide-water mixtures, affecting the dynamics of solvent molecules. Ions can be classified as "structure-making" (kosmotropic) or "structure-breaking" (chaotropic) depending on their influence on the hydrogen bonding network researchgate.net.

Viscosity measurements of sodium chloride (NaCl, PubChem CID: 5234) solutions in formamide-water mixtures have shown that changes in viscosity can be interpreted as a reduction of structure breaking by the chloride ion (Cl, PubChem CID: 312) and an increase in long-range ordering of solvent molecules due to the ionic electric fields as the proportion of formamide increases rsc.orgrsc.org. B-coefficients from Jones-Dole equations, which reflect ion-solvent interactions, were found to be monotonic functions of solvent composition rsc.orgrsc.org.

Ultrafast optical Kerr effect (OKE) studies on formamide ionic solutions (e.g., with sodium iodide (NaI, PubChem CID: 253069) and potassium iodide (KI, PubChem CID: 253070)) have revealed that increasing concentrations of these salts slow down the diffusive reorientation and reduce the librational frequencies of formamide acs.orgacs.org. Cation-related effects were particularly observed on the terahertz (THz) Raman spectrum, suggesting that ions perturb the hydrogen-bonding structure in the solution acs.org. Water interacting with ions also experiences a substantial slowing down of hydrogen bond dynamics, evidenced by changes in orientational relaxation times and chemical exchange dynamics acs.org.

Molecular dynamics simulations further support these findings, indicating that ions generally lead to slower dynamics for solvents due to stronger solvation and enhanced stability of hydrogen bonds, as well as the formation of interspecies complexes acs.org. While the disruption caused by cations like Na may be limited to their first solvation shell, anions like Cl can influence hydrogen bonding within the solvent over larger length scales rsc.org.

Table 1: Preferential Solvation of Na in Formamide-Water Systems

System TypeIonPreferential SolvationCoordination Number (Water)Coordination Number (Formamide)Reference
Bulk MixtureNaBy Formamide (even at low FA conc.)N/AN/A aip.org
Reverse Micelles (Equimolar HO/FA)NaSlightly by Water~1.84~1.58 uba.ar

Note: N/A indicates that specific coordination numbers were not provided in the source snippet for bulk mixtures, only the qualitative preferential solvation.

Role of Formamide Water Systems in Prebiotic Chemistry and Astrobiology

Formamide (B127407) as a Prebiotic Solvent and Water Alternative Hypothesis

The hypothesis of a formamide-based prebiotic chemistry suggests that this simple organic molecule could have accumulated in sufficient quantities to act as a solvent and a building block for essential biomolecules. wikipedia.org This concept addresses some of the challenges associated with a purely water-based origin of life, particularly the "Water Paradox," where water's tendency to hydrolyze, or break down, key polymers like nucleic acids and proteins presents a hurdle for their initial formation. nasa.gov

The presence and concentration of formamide on the prebiotic Earth are central to its viability as a key player in the origin of life. Formamide can be formed through the hydrolysis of hydrogen cyanide (HCN), a molecule thought to be abundant on the early Earth. nasa.govwikipedia.org Several geochemical scenarios have been proposed that could have led to significant local concentrations of formamide.

Hydrothermal Vents: It has been suggested that formamide could accumulate in hydrothermal vents, providing a localized environment with the necessary chemical precursors and energy. wikipedia.org Numerical calculations combining thermophoresis and convection show that formamide can accumulate to highly concentrated solutions (up to 85 wt%) at the bottom of hydrothermal pores. nih.gov

Radiolytic Production: Research indicates that formamide could have formed in small pools of water near natural deposits of radioactive minerals like monazite, uraninite, and zircon. nasa.gov The energy from radioactive decay could drive the conversion of aqueous acetonitrile (B52724) or hydrogen cyanide into formamide at rates potentially higher than other proposed mechanisms. nasa.govresearchgate.net

Evaporation and Freezing Cycles: In environments like drying lagoons, the evaporation of water could have concentrated formamide. nih.govrsc.org Another proposed mechanism involves the fractional freezing of formamide-water mixtures. Since formamide's freezing point (2.55 °C) is higher than that of water, it could have precipitated and accumulated, potentially leading to purer concentrations if the remaining water was subsequently removed through sublimation or ablation. rsc.orgrsc.orgresearchgate.net

Volcanic Activity: Laboratory simulations suggest that volcanic activity on the early Earth could have led to the large-scale production of atmospheric formic acid, a precursor that supports the high-temperature accumulation of formamide. nih.gov

While the existence of pure formamide environments is debated, the formation of mixed formamide-water solutions is considered geochemically plausible. rsc.orgrsc.org Even solutions with significant water content have been shown to facilitate prebiotic reactions, although higher concentrations of formamide are generally more effective. nih.govrsc.org

Formamide presents several distinct advantages over water as a medium for prebiotic chemistry, primarily due to its different physical and chemical properties. wikipedia.org

One of the most significant advantages is its higher boiling point (210°C), which allows for chemical reactions to occur over a much broader temperature range than is possible in water. wikipedia.org This is particularly relevant for prebiotic scenarios involving high-energy environments like volcanic regions or meteorite impacts.

Furthermore, formamide can act as both a solvent and a reagent, simplifying reaction pathways. rsc.org It is an excellent solvent for many polar, ionic compounds and can dissolve phosphate-containing minerals, a crucial step for phosphorylation reactions that are fundamental to the formation of nucleotides. wikipedia.orgwikipedia.orgrsc.org In contrast to water, which can hinder polymerization through hydrolysis, formamide can promote the formation of biopolymers. wikipedia.orgnasa.gov For instance, it has been shown to facilitate the production of amino acid derivatives and stimulate the non-enzymatic polymerization of nucleotides to form RNA oligomers. wikipedia.org

PropertyFormamideWaterImplication for Prebiotic Chemistry
Boiling Point 210 °C100 °CAllows for a wider range of reaction temperatures in diverse geochemical settings. wikipedia.org
Solvent Properties Good solvent for polar/ionic compounds; dissolves phosphate (B84403) minerals. wikipedia.orgrsc.orgUniversal solvent, but can be hydrolytically destructive to biopolymers. nasa.govFacilitates phosphorylation and the dissolution of necessary prebiotic reagents. wikipedia.org
Role in Polymerization Promotes polymerization of nucleotides and formation of amino acid derivatives. wikipedia.orgCan hydrolyze and break down key biopolymers (the "Water Paradox"). nasa.govOvercomes a key barrier to the formation of nucleic acids and proteins.
Freezing Point 2.55 °C0 °CAllows for potential concentration via fractional freezing in specific environments. rsc.org

Abiotic Synthesis of Biomolecules from Formamide in Aqueous Contexts

A substantial body of research demonstrates that formamide, especially when subjected to energy sources like heat or UV radiation and in the presence of catalysts, can produce a wide array of essential biomolecules. wikipedia.orgepj.org These "one-pot" syntheses, where multiple classes of compounds form in the same reaction mixture, support the hypothesis that the chemical precursors for both genetic and metabolic systems could have arisen in a simple, unified environment. epj.orgnih.gov

The synthesis of nucleobases, the informational components of RNA and DNA, from formamide is a cornerstone of the formamide-based origin of life hypothesis. Experiments have shown that heating formamide, particularly in the presence of mineral catalysts, yields a variety of nucleobases including purines (purine, adenine (B156593), guanine) and pyrimidines (cytosine, uracil). wikipedia.orgnih.gov

Adenine, which is a pentamer of hydrogen cyanide (HCN), and guanine (B1146940) have been successfully synthesized in numerous experiments. wikipedia.orgyoutube.com For example, traces of guanine can be produced when formamide is heated in the presence of ultraviolet light. wikipedia.org The catalyst-free synthesis of both adenine and guanine from UV-irradiated formamide solutions has also been reported. researchgate.net The presence of various catalysts significantly enhances the yield and diversity of the products.

CatalystEnergy SourceKey Products
Calcium Carbonate (CaCO₃), Silica (B1680970) (SiO₂), Alumina (B75360) (Al₂O₃)HeatPurine (B94841), Adenine, Cytosine, 4(3H)pyrimidinone. wikipedia.org
Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO)UV RadiationA large panel of nucleic acid bases. epj.org
Meteoritic Material (e.g., Murchison meteorite)Proton IrradiationAdenosine, Cytidine, Uridine, Thymidine (full nucleosides). wikipedia.org
Mineral PhosphatesUV Radiation & HeatGuanine. researchgate.net
Cerium Phosphate (CePO₄)UV RadiationAdenine, Thymine, Cytosine, Guanine, Uridine. nih.gov
(None)UV RadiationGuanine, Adenine, Hypoxanthine. researchgate.netnih.gov

Theoretical studies suggest that unified reaction pathways, starting from formamide as a hydrolysis product of HCN, can account for the formation of RNA and DNA nucleobases through free radical mechanisms. rsc.org

Alongside nucleobases, formamide has been shown to be a competent medium for the production of amino acids and their precursors. wikipedia.orgepj.org While most early studies on prebiotic amino acid formation focused on aqueous environments, recent investigations have highlighted the potential of formamide-rich systems. nih.gov

Research has demonstrated the formation of N-formylaminonitriles from aldehydes and cyanide in a formamide solvent. nih.gov These compounds are considered important precursors to amino acid derivatives. nih.govacs.org This process is significant as it suggests a plausible prebiotic route to these molecules, which are instrumental in the transition from simple chemistry to early biology. nih.gov Formamide-based chemistry also provides a plausible medium for the synthesis of cysteine derivatives, a process not considered likely in strictly aqueous prebiotic environments. wikipedia.org Computational simulations of the Miller-Urey experiment have also pointed to formamide as a key intermediate in the synthesis of glycine. nih.govmdpi.com

The abiotic synthesis of sugars is a critical, though complex, aspect of prebiotic chemistry. Sugars like ribose are essential components of RNA. atlas.jp The "formose reaction," which produces a complex mixture of sugars from formaldehyde (B43269), is the most well-known pathway for abiotic sugar synthesis. atlas.jpeurekalert.orgnih.gov While formamide is not the direct starting material in the classic formose reaction, experiments involving the condensation of formamide have successfully produced sugars, including ribose and 2'-deoxyribose, alongside nucleobases and amino acids in one-pot reactions. wikipedia.orgnih.gov

These comprehensive syntheses often occur in the presence of mineral catalysts and energy sources. For instance, reactions catalyzed by meteoritic material and energized by proton irradiation have yielded not only nucleobases but also the sugars necessary to form full nucleosides. wikipedia.orgnih.gov In addition to sugars, these reactions also produce other biogenic molecules like carboxylic acids and complex fatty acids, demonstrating the broad synthetic potential of formamide-water systems. wikipedia.orgnih.gov

Astrochemical Significance and Interstellar Detection

Formamide (NH₂CHO) is a molecule of significant interest in astrobiology and astrochemistry due to its potential role as a precursor for prebiotic molecules. nih.govaanda.org Containing hydrogen, carbon, oxygen, and nitrogen, it is the simplest molecule with a peptide bond and is considered a potential starting point for the synthesis of amino acids, nucleic acids, and sugars. nih.govaanda.orgwikipedia.org Its detection in a variety of extraterrestrial environments, from star-forming regions to comets, supports the hypothesis that key building blocks for life could have been synthesized in space and delivered to early Earth. nih.govoup.com

Formamide Formation Pathways in Interstellar Ices and Gas Phase

The precise formation mechanism of formamide in interstellar environments is a subject of ongoing debate, with evidence pointing towards pathways in both the gas phase and on the surface of icy dust grains (solid-state). aanda.orgacs.org

Gas-Phase Formation: Several pathways for the gas-phase synthesis of formamide have been proposed. One of the most promising is the reaction between the amidogen (B1220875) radical (NH₂) and formaldehyde (H₂CO). oup.comarxiv.org Quantum chemical computations suggest this reaction, NH₂ + H₂CO → NH₂CHO + H, is essentially barrierless and can, therefore, proceed efficiently under the extremely low-temperature conditions of interstellar clouds. oup.comarxiv.org Astrochemical models incorporating this reaction have successfully reproduced the observed abundances of formamide in diverse environments like the cold envelope of a Sun-like protostar and a molecular shock region, suggesting gas-phase chemistry alone could be sufficient to explain its presence. oup.comarxiv.orgfrontiersin.org

Other gas-phase routes have also been explored. The reaction of methanimine (B1209239) (CH₂NH) with the hydroxyl radical (OH) can produce formamide, among other products. frontiersin.org Additionally, studies have shown that the presence of metal ions such as Na+, K+, Al+, Mg+, and Mg²+, which are present in the interstellar medium (ISM), can facilitate formamide formation by lowering the energy barriers of key reactions. nih.gov

Ice-Phase (Solid-State) Formation: The surfaces of interstellar ice grains are considered crucial chemical factories for the formation of complex organic molecules (COMs). Several solid-state pathways for formamide have been investigated through laboratory experiments and theoretical calculations.

One prominent theory is the radical-radical association between the amidogen (NH₂) and formyl (HCO) radicals on the ice surface. semanticscholar.orgarxiv.org However, calculations indicate this reaction competes with a hydrogen transfer process that leads to the formation of ammonia (B1221849) (NH₃) and carbon monoxide (CO), with the final product depending on the orientation of the radicals on the ice. acs.orgsemanticscholar.orgarxiv.org

Another proposed mechanism involves the hydrogenation of isocyanic acid (HNCO) on the grain surface: HNCO + 2H → NH₂CHO. aanda.org This pathway is supported by observational evidence showing a strong spatial correlation and a near-linear abundance relationship between HNCO and formamide in many star-forming regions. aanda.org

Recent studies also highlight the active role of water ice itself. The reaction of the cyano radical (CN) with water molecules in the ice mantle can lead to formamide through multiple steps. acs.orgarxiv.org In this process, the water molecules act as catalysts, facilitating hydrogen transfers and reducing the energy barriers compared to the same reaction in the gas phase. acs.orgarxiv.org

Finally, the energetic processing of virtually any interstellar ice mixture containing the necessary elements (H, C, N, O) by ultraviolet (UV) radiation or cosmic rays is a viable, non-specific route to formamide production. aanda.org

Table 1: Proposed Formation Pathways for Interstellar Formamide
PhaseProposed ReactionKey FindingsReferences
Gas PhaseNH₂ + H₂CO → NH₂CHO + HEssentially barrierless, efficient at low temperatures. Models can reproduce observed abundances. oup.comarxiv.orgfrontiersin.org
Gas PhaseCH₂NH + OH → NH₂CHO + HA viable pathway investigated through laboratory astrochemistry. frontiersin.org
Gas PhaseMetal-ion catalysisMetal ions (e.g., Mg⁺, Al⁺) present in the ISM can lower reaction energy barriers. nih.gov
Ice PhaseNH₂ + HCO → NH₂CHORadical-radical association on ice surfaces; competes with NH₃ + CO formation. acs.orgsemanticscholar.orgarxiv.org
Ice PhaseHNCO + 2H → NH₂CHOHydrogenation on grain surfaces; supported by observational correlation between HNCO and NH₂CHO. aanda.org
Ice PhaseCN + H₂O (ice) → ... → NH₂CHOWater ice acts as a catalyst, facilitating H-transfers and reducing energy barriers. acs.orgarxiv.org
Ice PhaseEnergetic processing of icesUV or cosmic ray irradiation of ices containing H, C, N, and O atoms. aanda.org

Detection and Characterization in Star-Forming Regions and Comets

Formamide has been detected in numerous astronomical environments, providing crucial data on its abundance and distribution.

Star-Forming Regions: The first interstellar detection of formamide was in the Sagittarius B2 (SgrB2) high-mass star-forming region. nih.govaanda.org Since then, it has been identified in over 30 massive young stellar objects (MYSOs) and several low-mass young stellar objects (LYSOs). aanda.org It is typically found in warm gas associated with hot cores, corinos, or shocked regions, where temperatures are high enough for it to sublimate from the icy mantles of dust grains into the gas phase. aanda.orgbohrium.com

Observations using radio telescopes have determined formamide column densities ranging from 1.1 × 10¹² to 9.1 × 10¹³ cm⁻², with rotational temperatures between 70 K and 177 K. nih.govnih.gov Its abundance relative to molecular hydrogen (H₂) is typically between 1 × 10⁻¹¹ and 1 × 10⁻¹⁰. nih.govnih.gov These findings establish formamide as a common constituent of the regions where stars and planetary systems form. nih.govnih.gov

Table 2: Formamide Detections in Selected Star-Forming Regions
SourceTypeColumn Density (cm⁻²)Rotational Temperature (K)Abundance relative to H₂References
SgrB2High-Mass Star-Forming RegionData not specifiedData not specifiedData not specified nih.govaanda.org
Orion-KLHigh-Mass Star-Forming Region~1.6 x 10¹³~102~1.6 x 10⁻¹¹ nih.gov
W51MHigh-Mass Star-Forming Region~9.1 x 10¹³~177~9.1 x 10⁻¹¹ nih.govnih.gov
G34.3High-Mass Star-Forming Region~1.3 x 10¹³~135~1.3 x 10⁻¹¹ nih.govnih.gov
NGC 7538High-Mass Star-Forming Region~1.1 x 10¹²~70~1.0 x 10⁻¹¹ nih.govnih.gov
IRAS 16293-2422Low-Mass Young Stellar ObjectData not specifiedData not specifiedData not specified aanda.org

Comets: As remnants of the early solar system, comets provide a direct link to the chemistry of the protoplanetary disk. Gas-phase formamide has been identified in the comae of several comets, including Hale-Bopp, C/2012 F6 (Lemmon), and C/2013 R1 (Lovejoy). oup.comaanda.orgaanda.org The abundance of formamide relative to water in these comets is consistently measured at approximately 0.01% to 0.02%. nih.govaanda.orgaanda.org

More recently, the Rosetta mission made an in situ detection of formamide at comet 67P/Churyumov-Gerasimenko, both on the surface by the Philae lander and in the coma by the orbiter. aanda.org The abundance in comet 67P's coma was found to be slightly lower, at around 0.004% relative to water. aanda.org The presence of formamide in comets suggests it was a component of the ices from which the solar system formed, making cometary delivery a plausible mechanism for enriching the early Earth with this prebiotic molecule. nih.govnih.gov

Table 3: Formamide Abundance in Comets
CometAbundance Relative to Water (%)References
Hale-Bopp (C/1995 O1)~0.01 nih.govaanda.org
C/2012 F6 (Lemmon)~0.016 - 0.02 aanda.orgaanda.org
C/2013 R1 (Lovejoy)~0.021 aanda.orgaanda.org
67P/Churyumov-Gerasimenko~0.004 aanda.org

Influence of Radiation and Mineral Catalysis in Extraterrestrial Environments

The chemical evolution of formamide in extraterrestrial settings is significantly influenced by the local radiation field and the presence of mineral surfaces.

Radiation: Ionizing radiation, such as UV photons from nearby stars and galactic cosmic rays, is a pervasive feature of interstellar and protostellar environments. aanda.orgresearchgate.net This radiation can play a dual role. As mentioned previously, the energetic processing of interstellar ices is a key pathway for synthesizing formamide and other COMs. aanda.org However, radiation can also be destructive. Laboratory experiments studying the UV irradiation of formamide ice, both pure and adsorbed on mineral analogs, have been conducted to understand its photostability. bohrium.comaanda.org These studies help to constrain the survival timescale of formamide in different astrophysical environments. aanda.org

Mineral Catalysis: Mineral grains are not merely passive surfaces for ice formation; they can actively catalyze chemical reactions and protect molecules from destructive radiation. nih.govaanda.org Laboratory studies have shown that heating formamide in the presence of various mineral catalysts—such as silica (SiO₂), alumina (Al₂O₃), titanium oxides (e.g., TiO₂), clays, and meteoritic materials—can lead to the formation of a suite of prebiotic molecules, including purines, pyrimidines, amino acids, and carboxylic acids. nih.govwikipedia.org This suggests that the interaction between formamide and mineral surfaces on planetesimals or the early Earth could have been a critical step in the origin of life. nih.gov

Furthermore, minerals can offer protection against UV degradation. Experiments have found that silicate (B1173343) minerals, both hydrated and anhydrous, provide a higher level of protection for formamide against UV radiation compared to mineral oxides. bohrium.comaanda.org Minerals also affect the physical properties of formamide. For example, the thermal desorption temperature of formamide increases from 220 K for pure ice to 250 K when it is adsorbed on the surface of TiO₂ grains, which influences when and where it is released into the gas phase in star-forming regions. bohrium.comaanda.org

Applications in Materials Science and Chemical Synthesis: Fundamental Mechanisms

Role in the Synthesis of Nanomaterials

Formamide (B127407) aqueous solutions have emerged as a valuable medium for the controlled synthesis of various nanomaterials, particularly ultrathin two-dimensional (2D) structures. This is largely attributed to the specific interactions between formamide molecules and growing material surfaces.

Mechanism of Ultrathin 2D Metal Oxide/Hydroxide (B78521) Nanosheet Formation

The synthesis of ultrathin 2D metal oxide and hydroxide nanosheets can be successfully achieved through simple precipitation routes in formamide aqueous solutions at room temperature. Detailed investigations into the formation mechanism reveal that the presence of formamide is crucial for achieving the ultrathin morphology. Specifically, the formation of these nanosheets relies on a combination of kinetic control that promotes planar growth and a distinct inhibition of growth in the z-direction uni-konstanz.de. This allows for the preferential expansion of the material in two dimensions while restricting its thickness to less than 5 nm rsc.orgrsc.orgresearchgate.net.

For instance, six different ultrathin 2D metal oxides and hydroxides, including Co₃O₄/Co(OH)₂, γ-Fe₂O₃, Mn₃O₄, ZnO, Cu(OH)₂·H₂O, and Mg(OH)₂/Mg₂(OH)₃Cl, have been successfully synthesized using this method rsc.orgresearchgate.netresearchgate.net.

Influence of Formamide's Molecular Structure on Growth Inhibition

The key to the formation of ultrathin nanosheets lies in the influence of formamide's molecular structure, particularly its –NH₂ groups. These groups play a critical role in inhibiting the growth of the nanosheets along their z-direction uni-konstanz.dersc.orgrsc.orgresearchgate.net. This inhibitory effect is supported by spectroscopic analyses, such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the involvement of the –NH₂ groups rsc.org.

Beyond the –NH₂ groups, formamide's unusually high dielectric constant and its preferential interactions with the surface of layered double hydroxides (LDHs) also contribute to its effectiveness as a layer growth inhibitor, preventing the formation of thicker layers researchgate.netucl.ac.uk. As the volume percentage of formamide in the reaction system increases, a greater degree of exfoliation and higher quality of exfoliated nanosheets can be observed ucl.ac.uk. This understanding broadens the fundamental knowledge of 2D material formation mechanisms and provides guiding principles for designing targeted ultrathin 2D metal oxides and hydroxides rsc.orgrsc.org.

Fundamental Aspects of Polyelectrolyte Plasticization by Formamide

Formamide has been identified as a highly effective plasticizer for polyelectrolyte complexes (PECs), offering significant advantages over traditional plasticizers like water. Its ability to modify the physical properties of these polymeric systems is rooted in its strong interactions with the polyelectrolyte chains.

Impact on Glass Transition Temperatures of Polyelectrolyte Complexes

Formamide acts as an excellent plasticizer for polyelectrolyte complexes, leading to a substantial decrease in their glass transition temperatures (Tg) acs.orgfigshare.com. This reduction in Tg is significant, even surpassing the plasticizing effect observed with water acs.org. While hydrated PECs, despite containing a high proportion of water, often exhibit a glass transition within the 0 to 100 °C range, the introduction of formamide can effectively lower this temperature, transforming a solid-like hydrated complex into a fluid-like coacervate acs.org. The affinity of PECs for formamide is comparable to their affinity for water, as indicated by similar exothermic enthalpies of solvent swelling of dry PECs acs.org. This property is crucial for tailoring the mechanical and thermal properties of PECs for various applications mdpi.com.

Mechanism of Viscosity Reduction in Polymeric Systems

Table 1: Effect of Formamide on Material Properties

Property AffectedImpact of FormamideRelevant Mechanism
Nanosheet ThicknessDecreased (ultrathin formation)Inhibition of z-direction growth by –NH₂ groups; high dielectric constant and preferential surface interaction uni-konstanz.dersc.orgrsc.orgresearchgate.netucl.ac.uk
Glass Transition Temperature (Tg) of PECsSubstantially DecreasedExcellent plasticization, increasing polymer chain mobility acs.orgfigshare.com
Viscosity of Polymeric SystemsReducedIncreased polymer chain mobility and improved dispersion/compatibility acs.orgresearchgate.net

Formamide Water Systems in Biophysical Chemistry: Fundamental Mechanisms

Modeling Peptide Linkage Solvation and Dynamics

Formamide (B127407), containing a peptide linkage (-CONH-), is widely utilized as a model system to investigate the solvation dynamics of peptide bonds in biophysical processes acs.orgnih.gov. The liquid state of formamide exhibits a hydrogen bonding network akin to water, displaying solvent-like behavior acs.org. Studies employing linear and femtosecond infrared spectroscopies have provided crucial insights into the hydrogen bonding dynamics within formamide-water mixtures acs.org.

Research on formamide-water mixtures has shown that the reorientational dynamics of water molecules slow down with increasing formamide mole fraction (XFA), eventually plateauing beyond XFA > 0.5 acs.org. This suggests a correlation between the reorientational time of water's OD stretch and the strength of the hydrogen bond network, likely influenced by the solution's changing dielectric constant acs.org. Molecular dynamics simulations and picosecond pump-probe time-resolved infrared spectroscopy, using model systems like formanilide (B94145) and acetanilide, have demonstrated that the solvation dynamics at the molecular level are significantly influenced by subtle structural differences, primarily controlled by the efficiency of kinetic energy redistribution nih.gov. These studies contribute to a fundamental understanding of protein hydration and can aid in designing functional molecules with tailored properties in solution nih.gov.

Influence on Macromolecular Stability and Folding Mechanisms (Non-Clinical)

The interaction of formamide with water and its impact on the stability and folding of macromolecules are critical areas of study, particularly in understanding fundamental biophysical processes.

Protein Conformational Fluctuations and Solvent Dynamics

The conformational fluctuations of proteins, essential for their functions, are significantly influenced by the dynamics of the surrounding solvent researchgate.netacs.org. Formamide, with its hydrogen-bonding ability, polarity, and high dielectric constant, serves as a valuable model to study these interactions researchgate.net. Molecular dynamics simulations have explored the similarity of hydrogen-bonded networks in liquid formamide and water, focusing on their static dielectric constants researchgate.net.

The "slaving" picture suggests that fluctuations of surrounding water molecules control large-scale protein motions, though this view is still debated acs.orgelifesciences.org. However, it is well-established that protein internal dynamics are crucial for functions like allosteric conformational changes, ligand binding, and enzymatic reactions elifesciences.org. Hydrated proteins exhibit a dynamical transition around 200 K, where they shift from a rigid, harmonic state to a flexible, anharmonic form elifesciences.org. The presence of this dynamical transition requires a minimum amount of hydration water, approximately 0.2 grams of water per gram of protein elifesciences.org. While some theories propose that protein dynamics are "slaved" to hydration water motion, recent neutron scattering experiments suggest that protein motions are not necessarily coupled to the solvent, indicating that the protein dynamical transition is an intrinsic change in the biomolecule's dynamics elifesciences.org.

Nucleic Acid Stabilization Mechanisms in Solution (Fundamental)

Formamide plays a significant role in the stability and manipulation of nucleic acids in solution. It is known to stabilize RNA in gel electrophoresis by deionizing RNA and is used in capillary electrophoresis for stabilizing single strands of denatured DNA wikipedia.orgscirp.orgopenbiochemistryjournal.com. Formamide also lowers the melting point of nucleic acids, facilitating strand separation scirp.orgopenbiochemistryjournal.com.

In the context of prebiotic chemistry, formamide has been proposed as a central compound for the formation of nucleic acids torvergata.itnih.gov. It can condense into both purine (B94841) and pyrimidine (B1678525) nucleobases upon heating in the presence of various metal oxides and minerals nih.gov. Furthermore, formamide favors the formation of acyclonucleosides and the phosphorylation and trans-phosphorylation of nucleosides, providing a plausible chemical framework for the transition from simple one-carbon compounds to nucleic polymers torvergata.itnih.gov. Formamide-laden environments can also favor the stability of phosphoester bonds in nucleic polymers relative to those in monomers nih.gov.

Molecular Interactions with Enzyme Active Sites (Mechanistic Studies)

Formamide's interactions with enzyme active sites provide valuable insights into enzyme mechanisms, particularly concerning water movement and electron transfer.

Insights from Cytochrome c Oxidase Inhibition Studies

Formamide has been identified as an inhibitor of cytochrome c oxidase (COX), a crucial enzyme in the mitochondrial respiratory chain responsible for reducing oxygen to water researchgate.netresearchgate.netnih.gov. Studies on Paracoccus denitrificans cytochrome c oxidase and Escherichia coli cytochrome b(o) ubiquinol (B23937) oxidase have shown that formamide significantly inhibits their enzymatic activity, following a non-competitive mechanism researchgate.netnih.gov.

The inhibitory effect of formamide is more pronounced when it is present outside proteoliposomes containing the enzyme, suggesting that it predominantly blocks the water exit pathway in the oxidases researchgate.netnih.gov. Formamide is considered a slow-onset inhibitor of mitochondrial cytochrome c oxidase, proposed to act by blocking water movement through the protein researchgate.netresearchgate.netnih.gov. Its presence slows the apparent electron transfer rate from cytochrome a to cytochrome a3, leading to the reduction of cytochrome a and cytochrome c, while cytochrome a3 and CuB remain oxidized researchgate.netresearchgate.net. This indicates that formamide interferes with electron transfer between cytochrome a and the oxygen reaction site researchgate.net. There is a correlation between the ability of a compound to inhibit the oxidase and its size, with formamide and formaldehyde (B43269) being potent inhibitors, while larger and smaller molecules are less effective nih.gov. This suggests that the inhibition mechanism involves formamide introducing an internal block in electron transfer within a proton channel with constrictions nih.gov.

Mechanism of Water Movement Modulation in Protein Channels

Formamide's ability to pass through certain protein channels provides insights into their permeability and transport mechanisms. For instance, the aquaporin NOD26, a major intrinsic protein (MIP) homolog, has been shown to permit the passage of formamide, in addition to glycerol (B35011) and water, albeit with a lower water channel conductance compared to AQP1 usp.br.

Furthermore, Aquaporin-8 (AQP8), a membrane channel permeable to water and ammonia (B1221849), has been studied using formamide as an ammonia analog researchgate.net. Research on recombinant rat AQP8 expressed in yeast demonstrated that AQP8 increased mitochondrial formamide transport threefold researchgate.net. Comparative studies indicated that the AQP8-mediated mitochondrial movement of formamide was markedly higher than that of water, suggesting that ammonia diffusional transport is a major function for mitochondrial AQP8 researchgate.net. These findings highlight how formamide can be utilized to probe the transport characteristics and substrate specificity of various protein channels involved in water and small molecule movement.

Advanced Analytical Methodologies for Formamide Water Systems

Hyphenated Chromatographic Techniques for Mixture Analysis

Hyphenated chromatographic techniques combine a separation method with a detection method, offering enhanced capabilities for analyzing complex mixtures. For formamide-water systems, these techniques are instrumental in resolving and quantifying individual components.

High-performance liquid chromatography (HPLC) is a primary tool for detecting formamide (B127407) content in various products. Methods utilizing water and acetonitrile (B52724) as mobile phases have demonstrated high extraction efficiency, precision, and sensitivity for formamide detection. google.com This approach minimizes the loss of formamide during both extraction and analysis due to its high enrichment and stability in nitrile solutions. google.com

Capillary electrophoresis (CE) coupled with electrospray ionization mass spectrometry (ESI-MS) represents another powerful hyphenated technique. This combination has been described for the analysis of compounds where formamide is incorporated, showcasing its utility in complex matrix analyses. sigmaaldrich.com The integration of CE with MS allows for the separation of analytes based on their electrophoretic mobility, followed by highly sensitive and specific detection and identification via mass spectrometry. asdlib.org

Challenges in separating formamide from other highly polar compounds like ethylene (B1197577) glycol and dimethyl sulfoxide (B87167) (DMSO) have been addressed using various liquid chromatography columns, including Luna NH2, Spherisorb ODS (C18), and Luna HILIC. While some columns struggled to achieve complete separation, a C18 column showed promise in separating DMSO and formamide, highlighting the importance of stationary phase chemistry in achieving desired separations for highly polar analytes in aqueous systems. chromforum.org

Table 1: Chromatographic Conditions and Performance for Formamide Analysis

TechniqueMobile PhaseKey Performance MetricsApplicationReference
HPLCWater/AcetonitrileHigh extraction efficiency, high precision, high sensitivityDetection of formamide content in products google.com
CE-ESI-MS(Aqueous buffers with formamide)Enhanced separation and detection of β-blocker compoundsAnalysis of β-blocker compounds sigmaaldrich.com
LC (C18)10% Methanol (B129727)/WaterSeparation of DMSO and formamide (partial for ethylene glycol)Separation of polar analytes chromforum.org

Advanced Mass Spectrometry Approaches for Reaction Intermediates

Mass spectrometry (MS) plays a pivotal role in identifying and characterizing transient reaction intermediates in formamide-water systems, which are often crucial for understanding reaction mechanisms.

Electrochemical online differential mass spectrometry (DEMS) combined with in situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy has been effectively utilized to capture key intermediates during the electrosynthesis of formamide from methanol and ammonia (B1221849) in water. nih.govacs.orgresearchgate.net A significant finding from these studies was the successful capture of the imine (H2C=NH2) intermediate, identified by its mass-to-charge ratio (m/z) of 29. nih.gov This detection was critical in deducing a plausible reaction pathway for formamide production. nih.govacs.org

Beyond reaction mechanisms, MS has also been applied to study condensation reactions of formamide. For instance, mass spectrometry analysis of formamide condensation reactions in water identified a peak at m/z 73, which was attributed to a formamide dimer. researchgate.net This demonstrates the utility of MS in characterizing self-association and early-stage polymerization products in such systems.

Furthermore, gas chromatography-mass spectrometry (GC-MS) has been employed for the targeted analysis of nucleobases formed from formamide under high-energy impact events. pnas.org This approach allowed for the detection of stable molecular gases resulting from formamide dissociation, including hydrogen cyanide (HCN), carbon monoxide (CO), ammonia (NH3), carbon dioxide (CO2), and nitrous oxide (N2O). pnas.org GC-MS also facilitated the identification of highly reactive radical intermediates, such as cyano (CN•) and amino (NH•) radicals, which are key to the proposed mechanistic model for nucleobase synthesis from formamide. pnas.org

Table 2: Mass Spectrometry Applications for Formamide-Water Systems

TechniqueDetected Speciesm/z (if applicable)Role in StudyReference
DEMSImine (H2C=NH2)29Key intermediate in formamide electrosynthesis nih.gov
MSFormamide dimer73Product of formamide condensation reactions researchgate.net
GC-MSHCN, CO, NH3, CO2, N2O-Stable dissociation products in high-energy reactions pnas.org
GC-MSCN•, NH•-Reactive radical intermediates in nucleobase synthesis pnas.org

Cryo-Electron Microscopy and Diffraction Techniques for Solid-State Structures

Understanding the solid-state structures of formamide-water systems is vital for various applications, from material science to astrobiology. A combination of cryo-electron microscopy and diffraction techniques provides complementary information on the atomic and molecular arrangements.

Liquid diffraction experiments on pure liquid formamide have provided insights into its molecular structure and the average geometry of its hydrogen bonds, showing consistency with gas electron diffraction data for the free molecule. researchgate.net The liquid phase of formamide is characterized by a complex three-dimensional N-H…O hydrogen bond network, with open chains generally dominating over cyclic structures. researchgate.net

X-ray diffraction has also been applied to investigate mesophases, such as those formed by cetyltrimethylammonium bromide (CTAB) in water, formamide, and glycerol (B35011). acs.org These studies focus on the periodic structures of lamellar phases, providing information on their long-range order. mdpi.com Furthermore, ex situ X-ray diffraction, alongside infrared and Raman spectroscopy, has been used to characterize the composition and structure of tubular membranes formed during formamide condensation reactions. researchgate.net

For solid-state formamide, mid-infrared (mid-IR) spectroscopy, a diffraction-related technique in terms of structural information, has been used to identify characteristic peaks in crystalline formamide ice at low temperatures (e.g., 16 K and 170 K), providing insights into its molecular vibrations and structural phases. aanda.org

Cryo-Electron Microscopy (Cryo-EM): While direct examples of cryo-EM specifically on "formamide water" solid-state structures are less prevalent in the provided search results, the technique's general capabilities make it highly relevant for such investigations. Cryo-EM, including cryogenic-temperature transmission electron microscopy (cryo-TEM) and scanning electron microscopy (cryo-SEM), is widely used for studying aqueous systems, including biological samples, amphiphile solutions, and polymer solutions. acs.org

A key advantage of cryo-EM is its ability to image samples in a vitrified state, preventing the formation of ice crystals that can damage delicate structures and introduce artifacts. bnl.gov This is particularly important for aqueous systems where water crystallization can obscure or alter the true solid-state structure. The vitrification process involves rapid cooling of thin liquid layers, typically by plunging into liquid ethane, to achieve an amorphous solid state. bnl.gov

Although not directly on formamide-water, studies on related compounds like N,N-dimethylformamide (DMF) using cryo-techniques indicate challenges such as electron beam-induced crystallization of amorphous samples at cryogenic temperatures, suggesting that careful control of imaging conditions is necessary for formamide-related systems. researchgate.net The advancements in cryo-EM, including improved electron guns, optics, and highly sensitive cameras, enhance its capability for high-resolution analysis of various biological and synthetic systems, making it a promising tool for future detailed structural studies of formamide-water solid phases. acs.orgnih.gov

Table 3: Key Diffraction and Microscopy Techniques for Structural Analysis

TechniquePrincipleApplication in Formamide-Water SystemsReference
Neutron DiffractionScattering of neutrons by atomic nucleiStudy of hydrogen-bonded network and extended range structure in mixtures researchgate.netaip.org
X-ray DiffractionScattering of X-rays by electron cloudsElucidation of molecular structure, hydrogen bond geometry, mesophase structures researchgate.netacs.orgmdpi.com
Mid-IR SpectroscopyAbsorption of infrared radiation by molecular vibrationsIdentification of characteristic peaks in crystalline formamide ice aanda.org
Cryo-EM (General)Imaging vitrified samples with electronsPotential for high-resolution imaging of solid-state structures in aqueous systems, preventing ice crystal formation acs.orgbnl.gov

Future Directions and Emerging Research Avenues

Development of Novel Computational Models for Complex Formamide-Water Systems

The intricate dance of molecules in formamide-water solutions necessitates sophisticated computational models to unravel their behavior at a microscopic level. Future research is poised to develop increasingly accurate and complex models that can predict the properties and reactivity of these systems with greater fidelity.

Ab initio and density functional theory (DFT) calculations are foundational to this effort, providing highly accurate descriptions of the electronic structure and interaction energies of small formamide-water clusters. nih.govsigmaaldrich.comnih.gov These methods are crucial for understanding the fundamental nature of hydrogen bonding between formamide (B127407) and water. nih.gov However, their computational cost limits their application to relatively small systems. A key future direction is the development of more efficient quantum mechanical methods that can be applied to larger, more realistic systems.

Molecular dynamics (MD) simulations offer a powerful tool for studying the bulk properties and dynamic behavior of formamide-water mixtures over time. nih.govnih.govproquest.comwikipedia.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. A significant area of ongoing research is the development of more refined and accurate force fields specifically parameterized for formamide-water interactions. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov This includes the creation of polarizable force fields that can account for the changes in electron distribution that occur as molecules interact, providing a more dynamic and realistic representation of the system. nih.gov

The integration of quantum mechanics and molecular mechanics (QM/MM) methods represents another promising frontier. sigmaaldrich.com In QM/MM simulations, the most chemically active part of the system (e.g., a reacting formamide molecule and its immediate water neighbors) is treated with high-level quantum mechanics, while the rest of the solvent is modeled using computationally less expensive molecular mechanics. This hybrid approach allows for the study of chemical reactions in solution with a high degree of accuracy.

Future computational models will likely incorporate machine learning techniques to develop force fields from ab initio data, leading to models that are both accurate and computationally efficient. These advanced models will enable researchers to simulate complex phenomena such as the self-assembly of prebiotic molecules in formamide-water solutions and the influence of mineral surfaces on these processes.

Exploration of Formamide-Water Interactions under Extreme Conditions

The early Earth was a planet of extremes, with environments characterized by high temperatures, pressures, and intense radiation. Understanding how formamide-water systems behave under such conditions is crucial for evaluating formamide's role as a prebiotic precursor.

Hydrothermal Vents: Submarine hydrothermal systems are considered prime candidates for the origin of life. nih.govtechnologynetworks.com Research suggests that formamide could accumulate in the pores of hydrothermal vents through a combination of thermophoresis and convection, reaching concentrations high enough to facilitate the synthesis of nucleobases and other prebiotic molecules. nih.govproquest.comwikipedia.org Future studies will likely involve more sophisticated simulations and laboratory experiments that mimic the complex temperature and pressure gradients found in these environments to better understand the dynamics of formamide concentration and reaction.

High Pressure and Temperature: The physical properties of formamide-water mixtures are known to change significantly under high pressure and temperature. researchgate.net Studies have shown that formamide can exist in multiple solid forms (polymorphs) under high pressure. researchgate.net At temperatures above 100°C, formamide decomposes into carbon monoxide and ammonia (B1221849), and at even higher temperatures, it can form hydrogen cyanide (HCN) and water. researchgate.net Investigating these decomposition pathways under geochemically relevant conditions is essential for defining the environmental limits for formamide's stability and reactivity. Experimental studies using high-pressure cells and shockwave simulations can provide valuable data on the chemical transformations of formamide in environments mimicking meteorite impacts or deep-sea vents. researchgate.netmdpi.com

Interstellar and Cometary Environments: Formamide has been detected in a variety of extraterrestrial environments, including interstellar clouds, star-forming regions, and comets. nih.govsigmaaldrich.comnih.govfrontiersin.orgnih.gov This suggests that formamide could have been delivered to the early Earth through cometary and meteoritic impacts. Future research will focus on laboratory experiments that simulate the conditions of these environments (low temperature, vacuum, radiation) to understand the formation and stability of formamide-water ices and their subsequent chemical evolution upon delivery to a planetary surface.

The following interactive data table summarizes the conditions under which formamide has been studied in various extreme environments.

EnvironmentKey ConditionsObserved/Hypothesized PhenomenaReferences
Hydrothermal VentsTemperature gradients, pressure, mineral surfacesAccumulation via thermophoresis, synthesis of nucleobases nih.govproquest.comwikipedia.org
High-Pressure SystemsPressures up to 3 GPaFormation of multiple solid polymorphs researchgate.net
High-Temperature Systems> 100°CDecomposition to CO, NH3, HCN, H2O researchgate.net
Interstellar MediumLow temperature, vacuum, radiationPresence in molecular clouds and star-forming regions nih.govsigmaaldrich.comnih.gov
CometsLow temperature, solar radiationDetection in cometary comae nih.govnih.gov

Integration of Multi-Omics Data with Formamide-Water Chemical Ecology (Conceptual)

The emergence of life from a complex chemical environment can be viewed through the lens of "systems chemistry," which studies the behavior of networks of interacting molecules. nih.govnih.gov A forward-looking, albeit conceptual, research avenue is the integration of modern "multi-omics" approaches with the study of formamide-water chemical ecology to understand the plausible pathways from simple molecules to the first protocells.

Multi-omics is a holistic approach that combines data from various biological "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of a biological system. rsc.orgnasa.gov While directly applying these techniques to prebiotic systems is not possible, the conceptual framework of multi-omics can inspire new ways of thinking about the chemical complexity of the early Earth.

A Conceptual Framework:

"Chemo-mics": We can conceptualize a "chemo-mic" dataset as the complete inventory of small molecules and their concentrations within a specific prebiotic environment (e.g., a hydrothermal vent pore rich in formamide and water). This would be analogous to a metabolomics dataset in a living cell.

Reaction Network Analysis: By studying the reaction networks that formamide can participate in, both in the gas phase and in solution, we can begin to map the "prebiotic interactome." nih.govnih.govresearchgate.netnih.govnih.gov This is conceptually similar to analyzing protein-protein interaction networks in proteomics. Computational studies are crucial for exploring these vast reaction landscapes. nih.govnih.gov

Environmental Perturbations: Just as systems biologists study how a cell responds to environmental stress by analyzing changes across multiple omics levels, prebiotic chemists can investigate how changes in the environment (e.g., wet-dry cycles, temperature fluctuations, mineral catalysis) affect the composition and complexity of the "chemo-me." nih.govtechnologynetworks.com This approach moves beyond studying single reactions in isolation to understanding the emergent properties of the entire chemical system.

Identifying Functional Sub-networks: Within the vast prebiotic reaction network, certain sub-networks may have emerged that were capable of self-replication or catalysis. By applying network analysis tools, researchers could potentially identify these "functional modules" within the formamide-water chemical ecosystem, analogous to identifying metabolic pathways in a cell.

This conceptual integration encourages a shift in focus from the synthesis of individual building blocks to the collective behavior of molecular systems. It emphasizes the importance of understanding the dynamic interplay between different chemical species and their environment in the emergence of life-like properties. While still in its infancy, this systems-level perspective, inspired by the power of multi-omics, holds the potential to provide profound new insights into the origin of life.

Design of New Catalytic Systems Inspired by Prebiotic Formamide Chemistry

The synthesis of complex biomolecules from simple precursors like formamide on the early Earth likely required the aid of catalysts. wikipedia.org Minerals, abundant on the primitive planet, are excellent candidates for such catalysts. nih.govwikipedia.orgnih.gov Research into the catalytic activity of various minerals in formamide-based reactions is not only crucial for understanding prebiotic chemistry but can also inspire the design of novel catalytic systems for modern synthetic chemistry.

A wide range of minerals have been shown to catalyze the condensation of formamide into nucleobases, amino acids, and carboxylic acids. nih.govwikipedia.org These include:

Borate (B1201080) Minerals: The presence of borate minerals has been shown to be effective in the thermal condensation of formamide, leading to the formation of nucleic acid precursors and amino acid derivatives. sigmaaldrich.comnih.govproquest.comresearchgate.net

Titanium Dioxide (TiO₂): TiO₂ has been demonstrated to act as a photocatalyst, using UV light to drive the synthesis of nucleobases from formamide on its surface. nih.govpnas.org This is particularly interesting as it suggests a mechanism for harnessing solar energy for prebiotic synthesis.

Iron-Sulfur Minerals: Minerals such as pyrite (B73398) (FeS₂) and chalcopyrite (CuFeS₂) have been shown to catalyze the formation of a variety of nucleic acid components from formamide. nih.govtechnologynetworks.commdpi.comspacedaily.com These minerals are commonly found in hydrothermal vent environments, linking catalysis to a plausible prebiotic setting.

Phosphate (B84403) Minerals: Phosphate is essential for life, forming the backbone of DNA and RNA and being a key component of the energy currency molecule ATP. Studies have shown that phosphate minerals can facilitate the phosphorylation of nucleosides in a formamide medium. wikipedia.orgmdpi.comnih.govnasa.govnih.gov

Other Minerals and Materials: A diverse array of other materials, including silicates, alumina (B75360), zirconia, clays, and meteorites, have also demonstrated catalytic activity in formamide-based prebiotic syntheses. nih.govwikipedia.orgmdpi.com

Future research in this area will focus on several key aspects:

Mechanism Elucidation: Detailed studies of the reaction mechanisms on mineral surfaces will provide a deeper understanding of how these catalysts function. This knowledge can then be used to design synthetic catalysts with enhanced activity and selectivity.

Combinatorial Catalysis: Investigating the synergistic effects of different minerals and energy sources (e.g., heat, UV light, and radiation) could reveal more efficient pathways for the synthesis of complex biomolecules. mdpi.com

Biomimetic Catalysts: By mimicking the active sites of these prebiotic mineral catalysts, it may be possible to develop novel, highly efficient catalysts for a range of chemical transformations. For example, understanding how iron-sulfur minerals catalyze C-N bond formation could inform the design of new catalysts for ammonia synthesis or other industrial processes.

The following interactive data table provides a summary of various catalytic systems studied in the context of prebiotic formamide chemistry.

Catalyst TypeSpecific ExamplesPromoted ReactionsReferences
Borate MineralsColemanite, UlexiteSynthesis of nucleobases, amino acids, carboxylic acids sigmaaldrich.comnih.govproquest.comresearchgate.net
Titanium DioxideTiO₂ (Anatase, Rutile)Photocatalytic synthesis of nucleobases nih.govpnas.org
Iron-Sulfur MineralsPyrite (FeS₂), Pyrrhotite (Fe₁₋ₓS), Chalcopyrite (CuFeS₂)Synthesis of purines and other nucleic acid components nih.govtechnologynetworks.commdpi.comspacedaily.com
Phosphate MineralsHydroxyapatite, Libethenite, LudjibaitePhosphorylation of nucleosides wikipedia.orgmdpi.comnih.govnasa.govnih.gov
Silicates/OxidesSilica (B1680970) (SiO₂), Alumina (Al₂O₃), Zirconia (ZrO₂)General condensation of formamide to nucleobases nih.govwikipedia.org
MeteoritesChondrites, Iron meteoritesSynthesis of a wide range of biomolecules wikipedia.orgmdpi.com

Q & A

Q. What are the critical factors in preparing formamide-water mixtures for experimental reproducibility?

When preparing formamide-water solutions, ensure precise control of concentration ratios, temperature, and purity. Formamide is fully miscible with water, but miscibility can vary with temperature and concentration gradients. Use high-purity formamide (<100 μS/cm conductivity) to minimize ionic interference, and store solutions in airtight containers to prevent evaporation or hydrolysis. For molecular dynamics (MD) studies, validate solvent models (e.g., CHARMM formamide with TIP4P water) to match experimental miscibility data .

Q. How does water content influence formamide’s diffusion properties in mixed solutions?

Increasing water content reduces formamide’s diffusion coefficient (D) due to hydrogen-bonding interactions. MD simulations show that at moderate formamide-water ratios (e.g., 50%-50%), water disrupts formamide’s layered adsorption on TiO₂ surfaces, enhancing diffusion. At extreme concentrations (low or high formamide), water has negligible structural effects . Experimental data correlates with simulations: D decreases by ~30% when water content rises from 10% to 50% .

Advanced Research Questions

Q. How do molecular dynamics models reconcile discrepancies in formamide-water miscibility predictions?

Different force fields yield conflicting results:

  • OPLS/AA_mod : Predicts full miscibility but contradicts experimental positive mixing energies .
  • CHARMM : Matches experimental data when paired with TIP4P water, showing limited miscibility gaps (e.g., 40%-55% formamide with TIP4P/2005 water) .
  • Cordeiro/MMPB : Approaches miscibility limits, requiring careful parameterization . Methodological Recommendation: Use CHARMM-TIP4P for simulations, as it balances energetic (negative ΔE) and entropic (positive TΔS) contributions aligned with experiments .

Q. What mechanistic role does water play in formamide’s intramolecular proton transfer?

Water acts as a catalyst by stabilizing transition states via hydrogen-bond networks. Reaction force analysis reveals water lowers the energy barrier by 15–20 kcal/mol, enabling tautomerization. Quantum theory of atoms in molecules (QTAIM) confirms water-mediated proton shuttling, with critical bond critical points (BCPs) at O─H─O interfaces .

Q. How can researchers resolve contradictions between simulated and experimental thermodynamic data?

  • Model Validation : Compare radial distribution functions (RDFs) and Z-density profiles with X-ray/neutron scattering data.
  • Energy Decomposition : Analyze mixing energy (ΔE) and entropy (ΔS) separately. OPLS/AA_mod’s negative ΔE conflicts with experiments, whereas CHARMM’s positive ΔE aligns better .
  • System Size : Use larger simulation boxes (>10,000 atoms) to mitigate finite-size effects in miscibility studies .

Q. What advanced techniques characterize diffusion behavior in formamide-water systems?

  • MD Simulations : Track mean squared displacement (MSD) to calculate diffusion coefficients. At 298 K, D for 50% formamide-water is ~1.2 × 10⁻⁵ cm²/s, decreasing to 0.8 × 10⁻⁵ cm²/s at 80% formamide .
  • Z-Density Profiling : Resolve interfacial layering on adsorbent surfaces (e.g., TiO₂). Water disrupts formamide’s bimodal distribution at moderate concentrations, flattening peaks by ~40% .
  • Experimental Calibration : Validate simulations using pulsed-field gradient NMR or dynamic light scattering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.